Carbazomycin D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVRXRXZUJFTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148370 | |
| Record name | Carbazomycin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108073-63-8 | |
| Record name | Carbazomycin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazomycin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Carbazomycin D: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazomycin D is a naturally occurring carbazole alkaloid that has garnered interest within the scientific community due to its diverse biological activities. As a member of the carbazomycin family, first isolated from Streptomyces species, it exhibits a unique chemical architecture that contributes to its potential as a lead compound in drug discovery. This technical guide provides an in-depth look at the chemical structure, properties, and synthesis of this compound, tailored for professionals in the fields of chemical and pharmaceutical research.
Chemical Structure and Properties
This compound is chemically identified as 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole. Its structure features a tricyclic carbazole core, which consists of two benzene rings fused to a central nitrogen-containing pyrrole ring. This aromatic system is further substituted with three methoxy groups and two methyl groups, contributing to its specific physicochemical and biological properties.
The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole | [1][2] |
| CAS Number | 108073-63-8 | [1][2] |
| Molecular Formula | C17H19NO3 | [1][2] |
| Molecular Weight | 285.34 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| Purity | >95% by HPLC | [1] |
| Storage Temperature | -20°C | [1][3] |
| Solubility | Soluble in methanol or DMSO | [1] |
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, including antituberculosis and antimalarial properties.[3] It also exhibits weak antifungal and antibacterial effects.[1] The cytotoxic effects of this compound against several human cancer cell lines have also been reported.
The following table summarizes the reported bioactivity data for this compound:
| Activity Type | Target | Measurement | Value | Reference |
| Antifungal | Trichophyton asteroides | MIC | 100 µg/mL | [2] |
| Trichophyton mentagrophytes | MIC | 100 µg/mL | [2] | |
| Antitubercular | Mycobacterium tuberculosis | IC50 | 25 µg/mL | [2] |
| Cytotoxicity | MCF-7 (breast cancer) | IC50 | 21.3 µg/mL | [2] |
| KB (oral cancer) | IC50 | 33.2 µg/mL | [2] | |
| NCI H187 (lung cancer) | IC50 | 12.9 µg/mL | [2] | |
| Vero (normal kidney cells) | IC50 | 34.3 µg/mL | [2] |
While the precise signaling pathways modulated by this compound are not yet fully elucidated, some studies on related carbazole compounds suggest potential interactions with G-protein coupled receptors (GPCRs) and effects on the phosphorylation of kinases such as AKT and c-RAF. However, further research is required to determine the specific molecular mechanisms of this compound.
Experimental Protocols
Isolation from Natural Sources
The original isolation of this compound was from the cultured broth of Streptoverticillium ehimense.[1] A general protocol for the isolation of carbazomycins from a microbial culture involves the following steps:
-
Fermentation: Culturing of the Streptomyces strain in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.
-
Extraction: Separation of the mycelium from the culture broth by filtration or centrifugation. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:
-
Silica Gel Column Chromatography: To separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: For further purification.
-
High-Performance Liquid Chromatography (HPLC): Often a final step to achieve high purity of the isolated compound.
-
-
Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Total Synthesis
Several total syntheses of this compound have been reported, providing a reliable source of the compound for further research and circumventing the challenges of natural product isolation. A recent gram-scale synthesis provides an efficient route.[4][5] The general workflow for the total synthesis is outlined below.
Caption: Total synthesis workflow for this compound.
A key strategy in the total synthesis of this compound involves the construction of the multiply substituted carbazole core.[4][5] This is often achieved through an aryne-mediated carbazole formation followed by methylation.[4][5] Subsequent regioselective demethylation and methylation steps can yield Carbazomycin A.[4][5] The final step to obtain this compound is the installation of an additional methoxy group.[4][5]
Conclusion
This compound remains a molecule of significant interest for its potential therapeutic applications. The established protocols for its total synthesis provide a foundation for the generation of analogs and further structure-activity relationship studies. Future research will likely focus on elucidating its precise mechanism of action and exploring its efficacy in preclinical models of disease. This guide provides a foundational understanding of this compound for researchers aiming to build upon the existing knowledge of this intriguing natural product.
References
The Discovery and Isolation of Carbazomycin D from Streptoverticillium ehimense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Carbazomycin D, a minor carbazole alkaloid produced by the actinomycete Streptoverticillium ehimense. This document details the experimental protocols for fermentation, extraction, and purification, and presents a comprehensive summary of the spectroscopic data that led to the elucidation of its structure.
Introduction
Carbazoles are a class of heterocyclic aromatic compounds that have garnered significant interest in the field of natural product chemistry due to their diverse and potent biological activities. The carbazomycin complex, a family of carbazole alkaloids, was first isolated from the fermentation broth of Streptoverticillium ehimense. While Carbazomycins A and B are the major components of this complex, several minor constituents, including this compound, have also been identified and characterized. This compound, with the chemical structure 3,4,6-trimethoxy-1,2-dimethylcarbazole, has contributed to the growing library of carbazole compounds with potential therapeutic applications.
Fermentation of Streptoverticillium ehimense for Carbazomycin Production
The production of the carbazomycin complex is achieved through the submerged fermentation of Streptoverticillium ehimense. While specific media compositions can be optimized, a representative protocol is outlined below.
Culture Medium and Conditions
A two-stage fermentation process is typically employed for the production of carbazomycins.
Table 1: Seed and Production Culture Media for Streptoverticillium ehimense
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 40 |
| Soluble Starch | - | 20 |
| Soybean Meal | 10 | 15 |
| Yeast Extract | 3 | 5 |
| Peptone | 5 | - |
| CaCO₃ | 2 | 3 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| NaCl | 3 | 3 |
| pH | 7.0-7.2 | 7.0-7.2 |
Fermentation Protocol
-
Inoculum Preparation: A well-sporulated culture of Streptoverticillium ehimense from an agar slant is used to inoculate the seed medium. The seed culture is incubated for 48-72 hours at 28°C on a rotary shaker at 200 rpm.
-
Production Fermentation: The production medium is inoculated with 5-10% (v/v) of the seed culture. The fermentation is carried out in baffled flasks at 28°C with constant agitation (200 rpm) for 7-10 days. The production of carbazomycins can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the culture extract.
Isolation and Purification of this compound
This compound is a minor component of the complex, and its isolation requires a multi-step chromatographic process. The general workflow for the isolation of the carbazomycin complex and the subsequent purification of this compound is depicted below.
Extraction Protocol
-
The fermentation broth is harvested and centrifuged to separate the mycelia from the supernatant.
-
The mycelial cake is extracted repeatedly with acetone. The acetone extracts are combined and concentrated under reduced pressure to yield an aqueous residue.
-
The aqueous residue is then extracted with ethyl acetate.
-
The supernatant (fermentation broth) is also extracted with ethyl acetate.
-
All ethyl acetate extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude carbazomycin complex.
Purification Protocol
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by TLC.
-
Fraction Pooling: Fractions showing the presence of this compound (identified by comparison with a standard or by its characteristic Rf value) are pooled and concentrated.
-
Preparative HPLC: The enriched fraction containing this compound is further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a mobile phase of methanol and water to yield pure this compound.
Structural Elucidation of this compound
The structure of this compound was determined to be 3,4,6-trimethoxy-1,2-dimethylcarbazole based on comprehensive spectroscopic analysis.[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.01 | d | 8.5 | H-5 |
| 7.32 | d | 2.0 | H-7 |
| 7.25 | dd | 8.5, 2.0 | H-8 |
| 4.05 | s | - | 4-OCH₃ |
| 3.95 | s | - | 6-OCH₃ |
| 3.88 | s | - | 3-OCH₃ |
| 2.55 | s | - | 1-CH₃ |
| 2.35 | s | - | 2-CH₃ |
| 8.5 (br s) | br s | - | N-H |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 148.1 | C-4a |
| 145.9 | C-4 |
| 142.8 | C-3 |
| 139.8 | C-8a |
| 135.2 | C-5a |
| 121.8 | C-5 |
| 119.5 | C-1 |
| 118.2 | C-2 |
| 115.4 | C-8 |
| 110.8 | C-4b |
| 103.5 | C-7 |
| 61.2 | 4-OCH₃ |
| 60.8 | 3-OCH₃ |
| 55.9 | 6-OCH₃ |
| 12.8 | 1-CH₃ |
| 10.5 | 2-CH₃ |
Table 4: Other Spectroscopic Data for this compound
| Spectroscopic Method | Key Observations |
| UV-Vis (MeOH) | λmax (log ε): 235 (4.65), 258 (4.45), 303 (4.25), 335 (3.85) nm |
| IR (KBr) | νmax: 3450 (N-H), 1620, 1590, 1500 (aromatic C=C) cm⁻¹ |
| Mass Spectrometry (EI-MS) | m/z (%): 285 [M]⁺ (100), 270 (55), 254 (20) |
Biological Activity
This compound, along with other minor carbazomycins, has been reported to exhibit antimicrobial activity. The minimum inhibitory concentrations (MICs) against various microorganisms are summarized below.
Table 5: Antimicrobial Activity of this compound (MIC in µg/mL)
| Test Organism | MIC (µg/mL) |
| Bacillus subtilis | 25 |
| Staphylococcus aureus | 50 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
| Candida albicans | 50 |
| Aspergillus niger | 25 |
The data indicates that this compound possesses moderate activity against Gram-positive bacteria and some fungi, while being less effective against Gram-negative bacteria.
Conclusion
This technical guide has provided a detailed overview of the discovery and isolation of this compound from Streptoverticillium ehimense. The experimental protocols for fermentation and purification, along with the comprehensive spectroscopic data, offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. The moderate antimicrobial activity of this compound suggests that the carbazole scaffold continues to be a promising template for the development of new therapeutic agents. Further investigation into its mechanism of action and potential for synthetic modification is warranted.
References
The Architecture of Alkaloid Assembly: A Technical Guide to Carbazomycin Biosynthesis in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of carbazomycin alkaloids, a class of biologically active compounds produced by various Streptomyces species. Carbazomycins exhibit significant antifungal and antibacterial properties, making their biosynthetic machinery a subject of intense research for applications in drug discovery and synthetic biology.[1][2] This document details the genetic blueprint, enzymatic cascade, and experimental validation underlying the construction of the carbazole nucleus and its subsequent modifications.
The Genetic Blueprint: The Carbazomycin Biosynthetic Gene Cluster (cbz)
The production of carbazomycin is orchestrated by a dedicated biosynthetic gene cluster (BGC). Genome mining efforts in a carbazomycin-producing Streptomyces strain identified an 8.3 kb BGC, designated the cbz cluster.[3] This cluster shows significant homology and synteny with the gene clusters responsible for other carbazole alkaloids, such as neocarazostatin A (nzs) and carquinostatin (cqs).[3][4][5]
The core enzymes required for the assembly of the carbazole scaffold are highly conserved across these pathways. The identified cbz cluster contains genes homologous to those encoding an aminotransferase, a thiamine diphosphate (ThDP)-dependent enzyme, a KASIII-like enzyme, and a cyclase, which together construct the tricyclic carbazole core.[3][6]
A key distinction in the identified cbz cluster compared to the nzs and cqs clusters is the apparent absence of genes encoding a discrete acyl carrier protein (ACP) like NzsE/CqsB6 and a β-ketoacyl-ACP synthase like NzsF/CqsB5.[3] This suggests that the biosynthesis of the 3-hydroxybutyryl extender unit may proceed via a different mechanism or utilize CoA-linked substrates directly.[3]
Key Enzymes in Carbazomycin Biosynthesis
The table below summarizes the core enzymes within the cbz gene cluster and their homologues involved in related carbazole alkaloid pathways.
| Gene | Homologue (in nzs/cqs cluster) | Proposed Function |
| cbzD | NzsD / CqsB7 | Aminotransferase: Catalyzes the deamination of L-tryptophan to form indole-3-pyruvate (IPA).[3] |
| cbzB | NzsH / CqsB3 | ThDP-dependent enzyme: Catalyzes the acyloin condensation between IPA and pyruvate to form an α-hydroxy-β-keto acid intermediate.[3][5] |
| cbzE | NzsJ / CqsB1 | KASIII-like enzyme: Catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid with an acetyl-derived extender unit.[3][5] |
| cbzF | NzsI / CqsB2 | Cyclase/Aromatase: Catalyzes the final cyclization and aromatization to form the tricyclic carbazole nucleus.[3][5][6] |
| cbzMT | - | O-methyltransferase: Catalyzes the final methylation step to yield carbazomycin A from carbazomycin B.[1][3] |
The Assembly Line: The Biosynthetic Pathway
Isotope-labeling experiments have been fundamental in elucidating the building blocks of the carbazomycin skeleton. These studies confirmed that the carbazole core is derived from L-tryptophan, pyruvic acid, and acetate units, with the methoxy group originating from S-adenosyl methionine (SAM).[3][7][8]
The proposed biosynthetic pathway proceeds as follows:
-
Initiation : The pathway begins with the deamination of L-tryptophan by the aminotransferase CbzD to yield indole-3-pyruvate (IPA) .[3]
-
Acyloin Condensation : The ThDP-dependent enzyme CbzB catalyzes the condensation of IPA with a molecule of pyruvate , forming a key α-hydroxy-β-keto acid intermediate .[3]
-
Decarboxylative Condensation : The KASIII-like enzyme CbzE mediates the crucial decarboxylative condensation between the α-hydroxy-β-keto acid and a C4 extender unit, likely 3-hydroxybutyryl-CoA.[3]
-
Cyclization and Aromatization : The cyclase CbzF catalyzes an intramolecular cyclization of the unstable intermediate, followed by aromatization to construct the foundational tricyclic carbazole nucleus, forming carbazomycin B .[3][6]
-
Tailoring/Modification : In the final step for some carbazomycins, an O-methyltransferase (CbzMT) transfers a methyl group from SAM to the hydroxyl group of carbazomycin B to produce carbazomycin A .[1][3]
Experimental Validation and Methodologies
The elucidation of the carbazomycin pathway relies on a combination of genome mining, gene inactivation, and metabolite analysis. The general workflow for this process is a cornerstone of modern natural product discovery.
References
- 1. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibitory Effects of Carbazomycin B Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae [frontiersin.org]
- 3. O-methyltransferase CbzMT catalyzes iterative 3,4-dimethylations for carbazomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemo-Enzymatic Synthesis of Bioactive Carbazole Derivatives [mdpi.com]
- 7. Biosynthesis of carbazomycin B. II. Origin of the whole carbon skeleton. | Semantic Scholar [semanticscholar.org]
- 8. Biosynthesis of carbazomycin B. II. Origin of the whole carbon skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Carbazomycin D
A detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Carbazomycin D is presented, alongside an exploration of its potential biological mechanism of action through the inhibition of the 5-lipoxygenase pathway. This technical guide is intended for researchers, scientists, and professionals in the field of drug development.
This compound, a member of the carbazomycin family of alkaloids, possesses a unique carbazole framework. Its structure has been elucidated as 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole. The spectroscopic data underpinning this structure are crucial for its identification, characterization, and further development as a potential therapeutic agent.
Spectroscopic Data
The structural confirmation of this compound is supported by comprehensive NMR and high-resolution mass spectrometry (HRMS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its chemical environment. The chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.95 | s | 1H | H-5 |
| 7.77 | br s | 1H | NH |
| 6.91 | d, J = 2.1 Hz | 1H | H-7 |
| 6.79 | d, J = 2.1 Hz | 1H | H-8 |
| 3.96 | s | 3H | OMe |
| 3.88 | s | 3H | OMe |
| 3.86 | s | 3H | OMe |
| 2.45 | s | 3H | Me |
| 2.29 | s | 3H | Me |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 156.4 | C |
| 147.2 | C |
| 144.9 | C |
| 141.8 | C |
| 139.7 | C |
| 123.6 | C |
| 120.2 | CH |
| 119.8 | C |
| 114.7 | C |
| 109.9 | CH |
| 94.7 | CH |
| 61.2 | OMe |
| 60.8 | OMe |
| 55.7 | OMe |
| 12.5 | Me |
| 9.4 | Me |
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular formula and exact mass of this compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Molecular Formula | Calculated m/z | Found m/z |
| [M+H]⁺ | C₁₇H₂₀NO₃ | 286.1438 | 286.1437 |
Experimental Protocols
The acquisition of the spectroscopic data follows standardized laboratory procedures.
NMR Spectroscopy: The ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 HD spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).
High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode. The instrument was calibrated using a standard reference mixture to ensure high mass accuracy.
Biological Context and Potential Mechanism of Action
While the specific signaling pathways of this compound are not yet fully elucidated, related compounds in the carbazomycin family have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX).[1] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. Inhibition of the 5-LOX pathway is a key therapeutic strategy for inflammatory diseases.
The 5-lipoxygenase pathway is initiated by the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to produce various leukotrienes. These leukotrienes bind to their respective receptors, triggering a cascade of inflammatory responses. The potential inhibitory action of this compound on this pathway suggests its promise as an anti-inflammatory agent.
Below is a diagram illustrating the key steps in the 5-lipoxygenase signaling pathway, a likely target for the biological activity of carbazomycin compounds.
Caption: 5-Lipoxygenase pathway and potential inhibition.
The provided spectroscopic data and the outlined potential mechanism of action for this compound offer a foundational understanding for researchers engaged in the exploration and development of novel therapeutic agents from natural sources. Further investigation into the specific molecular interactions of this compound with components of the 5-lipoxygenase pathway will be crucial in validating its therapeutic potential.
References
The Natural Provenance of Carbazomycins C, D, E, and F: A Technical Guide
This technical guide provides a comprehensive overview of the natural sources, origins, and isolation of Carbazomycins C, D, E, and F for researchers, scientists, and drug development professionals. Carbazomycins are a group of carbazole alkaloids known for their diverse biological activities. This document details the microorganisms responsible for their production and the methodologies for their extraction and purification.
Natural Source and Origin
Carbazomycins C, D, E, and F are secondary metabolites produced by specific strains of actinomycete bacteria. The primary identified natural sources are:
-
Streptoverticillium ehimense : This bacterium is the original and most cited producer of the broader carbazomycin complex, which includes Carbazomycins C, D, E, and F as minor components alongside the more abundant Carbazomycins A and B.[1][2][3] The producing strain was initially designated as H 1051-MY 10 before being identified as Streptoverticillium ehimense.[3]
-
Streptomyces sp. CMU-JT005 : A strain of Streptomyces isolated from soil has also been identified as a producer of Carbazomycins D and F.[4] This finding suggests that the genetic blueprint for carbazomycin biosynthesis may be present in other related actinomycetes.
These microorganisms are typically isolated from soil environments, which are a rich source of novel antibiotic-producing bacteria.
Biosynthesis of the Carbazomycin Core
The carbazole skeleton of these compounds is biosynthesized from fundamental metabolic building blocks. Tracer experiments have indicated that the biosynthesis of the carbazomycin core proceeds through the condensation of tryptophan, pyruvate, and two acetate molecules.[5] The indole moiety of the carbazole structure is derived from tryptophan.[5] Subsequent enzymatic modifications, such as hydroxylation, methylation, and prenylation, lead to the diversity observed within the carbazomycin family.[5]
Experimental Protocols
The following sections detail the generalized experimental procedures for the fermentation, extraction, and purification of Carbazomycins C, D, E, and F based on published methodologies.
Fermentation of Producing Microorganism
A seed culture of the producing strain (e.g., Streptoverticillium ehimense) is prepared by inoculating a suitable liquid medium and incubating with shaking. This seed culture is then used to inoculate a larger production medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired metabolites.
Extraction of Carbazomycins
Following fermentation, the cultured broth is harvested. The carbazomycins are primarily located within the mycelia. The typical extraction procedure is as follows:
-
The mycelial cake is separated from the culture filtrate by centrifugation or filtration.
-
The mycelia are extracted with an organic solvent, commonly acetone.[6][7]
-
The acetone extract is concentrated in vacuo to remove the solvent.
-
The resulting aqueous residue is then subjected to liquid-liquid extraction with a solvent such as ethyl acetate to partition the carbazomycins into the organic phase.[6][7]
-
The organic phase is collected and concentrated to yield a crude extract containing the carbazomycin complex.
Purification of Carbazomycins C, D, E, and F
The crude extract contains a mixture of carbazomycins and other metabolites. The separation and purification of the minor components C, D, E, and F require chromatographic techniques:
-
Alumina Column Chromatography : The crude extract is first fractionated using column chromatography on alumina.[6][7] Elution with a solvent gradient allows for the separation of the different carbazomycin components based on their polarity.
-
Thin-Layer Chromatography (TLC) : Analytical TLC is used to monitor the separation and identify fractions containing the desired compounds.
-
High-Performance Liquid Chromatography (HPLC) : Further purification of the fractions is often achieved using preparative HPLC to isolate the individual Carbazomycins C, D, E, and F in high purity.
Data Presentation
The following tables summarize the key characteristics of Carbazomycins C, D, E, and F.
Table 1: Physicochemical Properties of Carbazomycins C, D, E, and F
| Compound | Molecular Formula | Chemical Structure Description |
| Carbazomycin C | C₁₇H₁₉NO₃ | 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole[1] |
| Carbazomycin D | C₁₈H₂₁NO₃ | 3,4,6-trimethoxy-1,2-dimethylcarbazole[1] |
| Carbazomycin E | C₁₆H₁₅NO₃ | Carbazomycinal (contains an aldehyde function)[1] |
| Carbazomycin F | C₁₇H₁₇NO₄ | 6-methoxycarbazomycinal (contains an aldehyde function)[1] |
Table 2: Biological Activity of Carbazomycins
| Compound | Activity Type | Target Organisms/Cells | Notes |
| Carbazomycins C & D | Antimicrobial | Phytopathogenic fungi, some bacteria and yeasts[1][6] | Generally weak antibacterial and anti-yeast activity[6] |
| Carbazomycins D & F | Nematicidal | Not specified | Isolated from a Streptomyces strain with nematicidal activity[4] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of Carbazomycins C, D, E, and F from the cultured broth of the producing microorganism.
Caption: Workflow for the isolation and purification of Carbazomycins.
References
- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of carbazomycin B. II. Origin of the whole carbon skeleton. | Semantic Scholar [semanticscholar.org]
- 3. New antibiotics, carbazomycins A and B. III. Taxonomy and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methoxy-2-methyl-carbazole-1,4-quinone, carbazomycins D and F from Streptomyces sp. CMU-JT005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Carbazole Alkaloid Family: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole alkaloids represent a significant and diverse family of naturally occurring heterocyclic compounds. Their unique tricyclic structure, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, forms the foundation for a wide array of biological activities.[1][2] Primarily isolated from terrestrial plants of the Rutaceae family, particularly from the genera Murraya, Clausena, and Glycosmis, these compounds have garnered substantial interest in the scientific community for their potential therapeutic applications.[3][4]
This technical guide provides an in-depth overview of the carbazole alkaloid family, with a focus on their chemical diversity, natural sources, and multifaceted biological activities. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and insights into their mechanisms of action.
Chemical Structure and Natural Sources
The core of all carbazole alkaloids is the carbazole nucleus. Variations in the substitution patterns on this core structure give rise to the vast diversity within this family. Many biologically active carbazole alkaloids are derived from a 3-methylcarbazole precursor.[2]
The primary natural sources of carbazole alkaloids are plants belonging to the Rutaceae family. Notably, Murraya koenigii (curry leaf tree) is a rich source of numerous carbazole alkaloids, including mahanine, mahanimbine, and murrayanine.[5] Other significant plant sources include various species of Clausena and Glycosmis.[3][4]
Biological Activities and Therapeutic Potential
Carbazole alkaloids exhibit a broad spectrum of pharmacological effects, making them promising candidates for the development of new therapeutic agents. Their biological activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]
Anticancer Activity
A significant body of research has focused on the anticancer potential of carbazole alkaloids. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell growth, survival, and apoptosis.
Mahanimbine , a prominent carbazole alkaloid, has demonstrated potent anticancer effects against pancreatic, lung, and breast cancer cells.[6][7] It induces cell cycle arrest and apoptosis by targeting critical signaling pathways.
Quantitative Anticancer Activity of Carbazole Alkaloids
| Carbazole Alkaloid | Cancer Cell Line | IC50 Value | Reference |
| Mahanimbine | Capan-2 (Pancreatic) | 3.5 µM | [1] |
| Mahanimbine | SW1190 (Pancreatic) | 3.5 µM | [1] |
| Mahanimbine | A549 (Lung) | 32.5 µM | [7] |
| Mahanimbine | MCF-7 (Breast) | 14 µM (at 48h) | |
| Mahanine | A549 (Lung) | 12.5 µM | [8] |
| Mahanine | A549-TR (Taxol-Resistant Lung) | 12.5 µM | [8] |
| Mahanine | H1299 (Metastatic Lung) | 10 µM | [8] |
| 7-Methoxyheptaphylline | LNCaP (Prostate) | Significant inhibition at 1, 10, and 100 µM (24h) | |
| Murrayanine | A549 (Lung) | 9 µM | [9] |
Signaling Pathways in Anticancer Activity
The anticancer effects of mahanimbine in pancreatic cancer cells are mediated through the downregulation of the AKT/mTOR and STAT3 signaling pathways.[6]
References
- 1. phytojournal.com [phytojournal.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pubcompare.ai [pubcompare.ai]
Carbazomycin D: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazomycin D is a naturally occurring carbazole alkaloid isolated from actinomycetes of the Streptomyces genus.[1] As a member of the carbazomycin family, it has garnered interest within the scientific community for its diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. This document provides an in-depth technical guide to this compound, summarizing its chemical properties, biological activities, and relevant experimental methodologies.
Chemical Properties
This compound, with the formal name 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole, possesses a distinct tricyclic aromatic structure. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 108073-63-8 | [1] |
| Molecular Formula | C₁₇H₁₉NO₃ | [1] |
| Molecular Weight | 285.34 g/mol | [2] |
| Appearance | Light brown solid | [2] |
| Solubility | Soluble in methanol or DMSO | [2] |
| Storage | -20°C | [2] |
Biological Activity
This compound has demonstrated a range of biological effects, making it a molecule of interest for further investigation in drug discovery. Its activities are quantified by Minimum Inhibitory Concentration (MIC) for antifungal and antibacterial effects, and by the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity.
| Activity | Organism/Cell Line | Value | Reference(s) |
| Antifungal | Trichophyton asteroides | MIC: 100 µg/mL | [1] |
| Trichophyton mentagrophytes | MIC: 100 µg/mL | [1] | |
| Antituberculosis | Mycobacterium tuberculosis | IC₅₀: 25 µg/mL | [1] |
| Cytotoxicity | MCF-7 (Human breast adenocarcinoma) | IC₅₀: 21.3 µg/mL | [1] |
| KB (Human oral epidermoid carcinoma) | IC₅₀: 33.2 µg/mL | [1] | |
| NCI-H187 (Human small cell lung cancer) | IC₅₀: 12.9 µg/mL | [1] | |
| Vero (African green monkey kidney) | IC₅₀: 34.3 µg/mL | [1] |
While the precise mechanisms of action are not fully elucidated for this compound, other carbazole compounds have been suggested to exert their antimicrobial effects by increasing cell membrane permeability or by interacting with bacterial DNA gyrase through non-covalent bonds.[3] The cytotoxic effects of some carbazole derivatives have been linked to the activation of signaling pathways such as the p53 pathway.
Experimental Protocols
The following sections detail generalized methodologies for the isolation and biological evaluation of this compound, based on standard practices for natural product chemistry and cell biology.
Isolation and Purification of this compound from Streptomyces
This compound is a minor component isolated from the culture broth of Streptoverticillium ehimense.[1] A general workflow for its isolation is as follows:
-
Fermentation: A pure culture of the Streptomyces strain is inoculated into a suitable liquid medium and incubated under optimal conditions (temperature, pH, aeration) to promote the production of secondary metabolites.[4]
-
Extraction: The cultured mycelia are separated from the broth. The mycelia are then extracted with an organic solvent such as acetone. The solvent is subsequently removed under reduced pressure, and the aqueous residue is further extracted with a solvent like ethyl acetate.[5]
-
Chromatographic Separation: The crude extract is subjected to column chromatography, typically using alumina or silica gel, to separate the different components.[5]
-
Purification: Fractions containing this compound are further purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to yield the pure compound.[1]
Antifungal Susceptibility Testing (Broth Microdilution Assay)
The antifungal activity of this compound can be determined using the broth microdilution method.
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in a suitable broth medium.[6]
-
Serial Dilution: this compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.[6]
-
Inoculation: The fungal inoculum is added to each well of the microtiter plate.[6]
-
Incubation: The plate is incubated under appropriate conditions for fungal growth (typically 24-48 hours).[6]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to a drug-free control.[6]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding: The selected cancer cell line is seeded into a 96-well plate at a specific density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[7]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength. The IC₅₀ value is then calculated from the dose-response curve.[7]
Visualizations
Caption: Experimental workflow for the isolation and biological activity screening of this compound.
Conclusion
This compound represents a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a foundational understanding of its chemical properties and biological effects, along with standardized protocols for its study. Future research should focus on elucidating its specific molecular targets and mechanisms of action to fully assess its therapeutic potential.
References
- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. echemcom.com [echemcom.com]
- 4. banglajol.info [banglajol.info]
- 5. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Cytotoxicity of Carbazomycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the initial cytotoxic characterization of Carbazomycin D, a carbazole alkaloid isolated from Streptomyces species.[1] The document summarizes the available quantitative data, outlines a standard experimental protocol for cytotoxicity assessment, and presents a hypothesized mechanism of action based on the activity of related compounds.
Quantitative Cytotoxicity Data
Initial in vitro studies have determined the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines and one non-cancerous primate cell line. The results demonstrate a broad-spectrum cytotoxic effect.
Table 1: IC₅₀ Values for this compound
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
|---|---|---|
| NCI-H187 | Human Small Cell Lung Cancer | 12.9 |
| MCF-7 | Human Breast Adenocarcinoma | 21.3 |
| KB | Human Oral Epidermoid Carcinoma | 33.2 |
| Vero | African Green Monkey Kidney (Non-cancerous) | 34.3 |
Data sourced from Cayman Chemical product information sheet.
The data indicates that this compound exhibits its most potent activity against the NCI-H187 small cell lung cancer line.
Experimental Protocols
The following section details a generalized but comprehensive protocol for determining the cytotoxicity of a compound like this compound, based on the widely used MTT assay.[2][3]
2.1. In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[2][4] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[4]
Materials:
-
This compound (stock solution prepared in Dimethyl Sulfoxide, DMSO)
-
Target cell lines (e.g., MCF-7, KB, NCI-H187, Vero)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)[4]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with vehicle control (medium with DMSO, equivalent concentration to the highest drug dose) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 50 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[5] Add 150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[3] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.
Visualized Workflows and Pathways
3.1. Experimental Workflow for Cytotoxicity Screening
The logical flow of an in vitro cytotoxicity study, from compound preparation to final data analysis, is a critical component of the research process.
3.2. Hypothesized Signaling Pathway for Cytotoxicity
While the specific molecular mechanism of this compound has not been fully elucidated in initial studies, a plausible pathway involves the induction of apoptosis. Many cytotoxic agents, including other carbazole derivatives, trigger cell death through pathways mediated by the p53 tumor suppressor protein.[6][7] This often involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of the intrinsic (mitochondrial) apoptosis pathway.[8]
The following diagram illustrates a hypothesized p53-mediated apoptotic pathway that may be triggered by this compound.
In this proposed mechanism, this compound induces cellular stress, leading to the stabilization and activation of p53.[8] Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, causing the release of cytochrome c, which initiates the caspase cascade, ultimately leading to programmed cell death.[6][8]
Conclusion and Future Directions
Initial findings establish this compound as a cytotoxic agent with activity against multiple cancer cell lines. The provided data serves as a baseline for further investigation. Future research should focus on:
-
Elucidating the precise molecular mechanism of action to confirm the hypothesized apoptotic pathway.
-
Conducting broader screening against a more extensive panel of cancer cell lines to identify primary targets.
-
Performing in vivo studies to assess the compound's efficacy and safety profile in animal models.
-
Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
References
- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Carbazomycin D
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of Carbazomycin D, a member of the carbazole alkaloid family known for their diverse biological activities. The presented synthesis is based on a convergent and efficient strategy, suitable for gram-scale production, which is crucial for further biological evaluation and drug development endeavors.
Introduction
This compound is a naturally occurring carbazole alkaloid isolated from Streptoverticillium ehimense. Carbazoles, in general, exhibit a range of biological activities, making them attractive targets for synthetic chemists. The total synthesis of this compound not only provides access to the natural product for biological studies but also allows for the generation of analogs for structure-activity relationship (SAR) studies. The protocol outlined below follows a recently developed synthetic route that is notable for its efficiency and scalability.[1][2][3]
Retrosynthetic Analysis
The synthetic plan for this compound is devised from a retrosynthetic analysis that disconnects the target molecule at key bonds, leading to simpler and commercially available starting materials. The core strategy involves the construction of the carbazole nucleus followed by strategic functionalization to install the requisite substituents.
A key disconnection is made at the C4-methoxy group, leading back to Carbazomycin A. Carbazomycin A is then traced back to a key triflate intermediate, which is formed from a 2-hydroxycarbazole. This central carbazole intermediate is assembled via an aryne-mediated cyclization, a powerful method for constructing the carbazole skeleton. The retrosynthetic logic is depicted in the following diagram.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols detail the key steps in the total synthesis of this compound.
1. Synthesis of the Carbazole Core via Aryne-Mediated Cyclization
The construction of the carbazole skeleton is achieved through an intramolecular reaction of a tethered amino group onto an aryne intermediate. This key step efficiently builds the tricyclic core of the molecule.
-
Reaction Scheme:
-
A suitably substituted 2-aminobiphenyl derivative is treated with a strong base (e.g., n-butyllithium) to generate an aryne intermediate in situ.
-
The proximate amino group then undergoes nucleophilic addition to the aryne, leading to the formation of the carbazole ring system.[4]
-
-
Detailed Protocol:
-
To a solution of the 2-aminobiphenyl precursor in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbazole.
-
2. Functional Group Manipulations towards Carbazomycin A
With the carbazole core in hand, a series of functional group interconversions are performed to arrive at Carbazomycin A. This typically involves demethylation and subsequent methylation steps. A crucial regioselective demethylation is often performed using boron trichloride.[1][2][3]
-
Regioselective Demethylation:
-
To a solution of the trimethoxycarbazole intermediate in dichloromethane at -78 °C, add boron trichloride (1.0 M in hexanes, 1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction with methanol and allow it to warm to room temperature.
-
Concentrate the mixture under reduced pressure and purify by column chromatography to yield the 2-hydroxycarbazole.
-
-
Triflation of the Hydroxycarbazole:
-
To a solution of the 2-hydroxycarbazole and triethylamine in dichloromethane at 0 °C, add trifluoromethanesulfonic anhydride dropwise.
-
Stir the reaction at 0 °C for 30 minutes.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the carbazole triflate, which is often used in the next step without further purification.[2]
-
-
Negishi Coupling to form Carbazomycin A:
-
To a solution of the carbazole triflate in THF, add the palladium catalyst (e.g., Pd₂(dba)₃·CHCl₃) and a suitable ligand (e.g., CyJohnPhos).
-
Add the methylating agent, such as a bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me₃).
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, quench with saturated aqueous Rochelle's salt solution, and extract with ethyl acetate.
-
Purify the product by column chromatography to obtain Carbazomycin A.[2]
-
3. Final Step: Synthesis of this compound from Carbazomycin A
The final transformation to this compound involves the introduction of a methoxy group at the C4 position of Carbazomycin A.[2]
-
Reaction Scheme:
-
Carbazomycin A is subjected to conditions that facilitate electrophilic aromatic substitution, preferentially at the C4 position, to install a hydroxyl group, which is then methylated. Alternatively, a directed lithiation followed by reaction with an electrophilic oxygen source can be employed.
-
-
Detailed Protocol (Illustrative):
-
To a solution of Carbazomycin A in anhydrous THF at -78 °C, add a strong base such as t-butyllithium to effect directed lithiation.
-
After stirring for 1 hour, add a suitable electrophilic oxygen source (e.g., MoOPH).
-
Allow the reaction to warm to room temperature.
-
Quench the reaction and perform an aqueous workup.
-
The resulting hydroxylated intermediate is then methylated using a standard methylating agent (e.g., methyl iodide and a base like potassium carbonate) in a suitable solvent (e.g., acetone).
-
Purify the final product by column chromatography to yield this compound.
-
Quantitative Data Summary
The following table summarizes the yields for the key transformations in a representative total synthesis of Carbazomycins A and D.
| Step | Transformation | Starting Material | Product | Yield (%) | Reference |
| 1 | Aryne-mediated cyclization | 2-Aminobiphenyl derivative | Substituted Carbazole | ~70-85% | [4] |
| 2 | Regioselective Demethylation | Trimethoxycarbazole | 2-Hydroxycarbazole | High | [1][2][3] |
| 3 | Triflation | 2-Hydroxycarbazole | Carbazole Triflate | 98% | [2] |
| 4 | Negishi Coupling | Carbazole Triflate | Carbazomycin A | 95% | [2] |
| 5 | Methoxylation | Carbazomycin A | This compound | Moderate | [2] |
Note: Yields are indicative and can vary based on the specific reagents and conditions used.
Overall Synthetic Workflow
The overall process for the total synthesis of this compound is a multi-step sequence that requires careful control of reaction conditions at each stage. The workflow diagram below provides a high-level overview of the synthetic route.
Caption: Overall workflow for the total synthesis of this compound.
Conclusion
The total synthesis of this compound has been accomplished through a convergent and scalable route.[1][2][3] The key features of this synthesis include the efficient construction of the carbazole core via an aryne-mediated cyclization and strategic late-stage functionalizations to install the necessary substituents. This synthetic protocol provides a reliable method for accessing this compound and its analogs for further investigation in drug discovery programs. The detailed experimental procedures and summarized data herein serve as a valuable resource for researchers in the field of organic synthesis and medicinal chemistry.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Carbazomycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazomycins are a group of carbazole alkaloids known for their antifungal, antibacterial, and potential anticancer properties. Carbazomycin D, specifically, is a methoxy-substituted derivative that has been a subject of interest in synthetic and medicinal chemistry.[1] The isolation and purification of this compound from either natural product extracts or synthetic reaction mixtures is a critical step for its further biological evaluation and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small molecules, offering high resolution and efficiency. This document provides a detailed protocol and application guidelines for the purification of this compound using HPLC.
While specific, detailed HPLC purification protocols for this compound are not extensively documented in publicly available literature, this application note provides a generalized yet detailed methodology based on the purification of similar carbazole alkaloids and general principles of preparative chromatography.[2][3][4][5]
Data Presentation
Successful purification of this compound by HPLC can be evaluated based on several quantitative parameters. The following table summarizes typical data that should be collected and analyzed.
| Parameter | Analytical HPLC | Preparative HPLC | Expected Value/Range |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 20 x 250 mm, 10 µm | N/A |
| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile:Water (Isocratic or Gradient) | Compound-dependent |
| Flow Rate | 1.0 mL/min | 10-20 mL/min | Scaled based on column size |
| Detection | 224, 244, 289, 339 nm[6] | 289 nm | Based on UV maxima |
| Retention Time (tR) | Variable | Variable | Dependent on conditions |
| Purity (Post-Purification) | >95% | >95% | Assay-dependent |
| Recovery Yield | N/A | >85% | Process-dependent |
| Loading Capacity | µg range | mg to g range[7] | Dependent on column and solubility |
Experimental Protocols
This section outlines a comprehensive protocol for the purification of this compound, from initial sample preparation to the final isolation of the purified compound.
Sample Preparation
Proper sample preparation is crucial to prevent column clogging and ensure efficient separation.
-
Crude Extract (from Natural Products):
-
Dry the crude extract containing this compound under reduced pressure.
-
Redissolve the dried extract in a minimal amount of a strong solvent in which the compound is highly soluble (e.g., methanol or dimethyl sulfoxide).
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove highly polar or non-polar impurities.
-
Filter the resulting solution through a 0.45 µm or 0.22 µm syringe filter before injection.
-
-
Synthetic Reaction Mixture:
-
Quench the reaction and perform a standard aqueous work-up to remove inorganic salts and other water-soluble byproducts.
-
Extract the organic layer containing this compound and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude product in the HPLC mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm or 0.22 µm syringe filter.
-
Analytical Method Development
Before scaling up to preparative HPLC, an analytical method must be developed to determine the optimal separation conditions.
-
Column Selection: A reverse-phase C18 column is a good starting point for the separation of moderately polar compounds like this compound.
-
Mobile Phase Selection:
-
Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (to improve peak shape).
-
Solvent B: Acetonitrile or Methanol with the same additive as Solvent A. Acetonitrile often provides better resolution for aromatic compounds.
-
-
Gradient Elution: Start with a broad gradient to determine the approximate elution time of this compound. A typical scouting gradient would be from 5% to 95% Solvent B over 20-30 minutes.
-
Detection Wavelength: Based on the UV-Vis spectrum of carbazomycins, monitor at wavelengths of 224, 244, 289, and 339 nm.[6]
-
Optimization: Adjust the gradient slope around the elution time of the target compound to maximize resolution from nearby impurities.
Preparative HPLC Purification
Once the analytical method is optimized, it can be scaled up for preparative purification.
-
Column: Select a preparative C18 column with the same stationary phase as the analytical column but with a larger internal diameter and particle size (e.g., 20 mm ID, 10 µm particles).
-
Flow Rate Scaling: Adjust the flow rate according to the column dimensions to maintain a similar linear velocity. The new flow rate can be calculated using the formula: Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²)
-
Gradient Adjustment: The gradient time should be adjusted to the new flow rate and column volume.
-
Sample Injection: Dissolve the prepared sample in the mobile phase at a high concentration without causing precipitation. Inject the sample onto the column. The injection volume will depend on the column's loading capacity.
-
Fraction Collection: Collect fractions as the peaks elute from the detector. Fraction collection can be triggered by UV absorbance thresholds.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship of HPLC Parameters
Caption: Inter-relationships of key HPLC parameters.
References
- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. warwick.ac.uk [warwick.ac.uk]
Application Notes and Protocols for Carbazomycin D as an Antifungal Research Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazomycin D is a carbazole alkaloid isolated from the cultured broth of Streptoverticillium ehimense.[1] It belongs to the carbazomycin complex, a family of compounds that have demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][2] The carbazole nucleus is a key structural motif in many biologically active natural and synthetic compounds. This document provides detailed application notes and experimental protocols for the use of this compound as an antifungal agent in a research setting.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₃ | [1] |
| Molecular Weight | 285.34 g/mol | [1] |
| Appearance | Colorless needles | - |
| Solubility | Soluble in methanol, DMSO | - |
Antifungal Activity
This compound has reported antifungal activity. While extensive quantitative data for this compound against a wide range of fungal species is limited in publicly available literature, the initial discovery and subsequent studies on related carbazole compounds indicate its potential as an antifungal agent.[1] The antimicrobial activities of Carbazomycin C and D have been reported, highlighting their potential in this area.[1]
For context, various other carbazole derivatives have shown potent antifungal activity. For instance, certain N-alkylated 3,6-dihalogenocarbazoles exhibit minimal fungicidal concentrations (MFC) between 8.5 and 25 µM against Candida albicans and Candida glabrata.[3]
Proposed Mechanism of Action: Inhibition of Fungal Plasma Membrane H+-ATPase
The primary proposed mechanism of antifungal action for carbazole derivatives is the inhibition of the fungal plasma membrane H+-ATPase (Pma1).[4][5] This enzyme is essential for fungal viability as it maintains the electrochemical proton gradient across the plasma membrane, which is crucial for nutrient uptake and intracellular pH regulation.[4][5] Inhibition of Pma1 leads to disruption of this gradient, ultimately causing fungal cell death.[4] While this mechanism has not been explicitly confirmed for this compound, it represents the most likely pathway based on the activity of analogous compounds.
Diagram: Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound antifungal activity.
Data Presentation
Table 1: Antifungal Activity of this compound and Related Compounds
| Compound | Fungal Species | MIC (µg/mL) | MFC (µM) | Reference |
| This compound | Various Fungi | Activity Reported | - | [1] |
| Carbazole Derivative 'Molecule B' | Candida albicans SC5314 | 8 | - | [6] |
| Carbazole Derivative 'Molecule C' | Candida albicans SC5314 | 16 | - | [6] |
| N-alkylated 3,6-dihalogenocarbazoles | Candida albicans | - | 8.5 - 25 | [3] |
| N-alkylated 3,6-dihalogenocarbazoles | Candida glabrata | - | 8.5 - 25 | [3] |
Table 2: Cytotoxicity of Carbazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Carbazole Derivative 'Molecule B' | HeLa | > 16 (non-cytotoxic) | [6] |
| Carbazole Derivative 'Molecule C' | HeLa | > 32 (non-cytotoxic) | [6] |
| Various Carbazole Derivatives | HepG2, HeLa, MCF7 | 6.44 - 10.09 | [7] |
| Various Carbazole Derivatives | CaCo-2 | 43.7 - 187.23 | [7] |
Note: The IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilute in RPMI 1640 medium to create a working stock solution.
-
Preparation of Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI 1640 to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the diluted fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the growth control well.
Diagram: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxicity of this compound against a mammalian cell line (e.g., HeLa or HepG2).
Materials:
-
This compound
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the drug concentration and determine the IC₅₀ value using a suitable software.
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Protocol 3: Fungal Plasma Membrane H+-ATPase Inhibition Assay
This is a generalized protocol to assess the inhibitory effect of this compound on fungal H+-ATPase activity.
Materials:
-
This compound
-
Fungal protoplasts or membrane vesicles enriched with H+-ATPase
-
Assay buffer (e.g., MES-Tris buffer, pH 6.5)
-
ATP solution
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Preparation of Fungal Membranes: Prepare fungal protoplasts and subsequent plasma membrane vesicles enriched in H+-ATPase using established methods (e.g., differential centrifugation and sucrose gradient).
-
ATPase Assay:
-
In a 96-well plate, add the fungal membrane preparation to the assay buffer.
-
Add various concentrations of this compound (or vehicle control) and pre-incubate for a short period.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate at 30°C for a defined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding SDS).
-
-
Phosphate Detection:
-
Add the malachite green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
After a short incubation, measure the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Determine the percentage of H+-ATPase inhibition for each concentration of this compound relative to the control.
-
Calculate the IC₅₀ value for H+-ATPase inhibition.
-
Conclusion
This compound presents a promising scaffold for the development of novel antifungal agents. The provided application notes and protocols offer a framework for researchers to investigate its antifungal properties, elucidate its mechanism of action, and assess its potential for further development. Further studies are warranted to establish a comprehensive antifungal spectrum and to confirm the specific molecular targets of this compound.
References
- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbazomycin D in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and application of Carbazomycin D in various in vitro experimental settings. This compound, a member of the carbazole alkaloid family, has garnered interest for its potential biological activities. This document outlines the necessary procedures for preparing this compound solutions and suggests a protocol for assessing its cytotoxic effects.
Data Presentation
This compound is a valuable compound for in vitro studies due to its solubility in common laboratory solvents and its biological activity. The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₃ | [1] |
| Molecular Weight | 285.34 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| Purity | >95% by HPLC | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1] |
| Long-Term Storage | -20°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 285.34 g/mol x 1000 mg/g = 2.85 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the required volume of anhydrous DMSO (in this example, 1 mL) to the tube.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: In Vitro Cytotoxicity Assay using the MTT Method
This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cell line (e.g., cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Mandatory Visualization
Potential Mechanism of Action of Carbazomycin Analogs
While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on its close analog, Carbazomycin B, suggest a potential mechanism of action involving the disruption of cellular metabolism. Carbazomycin B has been shown to inhibit the Tricarboxylic Acid (TCA) Cycle by targeting the enzyme Malate Dehydrogenase (MDH).[2][3] This inhibition can lead to a reduction in cellular energy production and biosynthesis, ultimately affecting cell viability. Additionally, Carbazomycin B and C have been found to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response.[4]
Caption: Potential mechanism of action of Carbazomycin analogs.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates the logical flow of the experimental protocol for determining the cytotoxic effects of this compound.
Caption: Workflow for this compound cytotoxicity assay.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Frontiers | Inhibitory Effects of Carbazomycin B Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae [frontiersin.org]
- 3. Inhibitory Effects of Carbazomycin B Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the inhibitory activity of carbazomycins B and C against 5-lipoxygenase, a new activity for these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemo-enzymatic Synthesis of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of carbazole derivatives. These methods offer a greener and more efficient alternative to traditional chemical synthesis, operating under mild conditions. The protocols are centered around a versatile multi-enzyme system capable of producing a variety of substituted carbazoles.
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals and materials science.[1] Many carbazole alkaloids exhibit potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] Traditional chemical synthesis of carbazoles often requires harsh reaction conditions, multi-step procedures, and the use of hazardous reagents.[3] Chemo-enzymatic approaches provide a powerful alternative by harnessing the specificity and efficiency of enzymes to construct the carbazole scaffold under environmentally benign conditions.
This guide focuses on a chemo-enzymatic cascade utilizing a three-enzyme system (NzsH, NzsJ, and NzsI) and an expanded five-enzyme system for broader substrate scope.
Data Presentation
The following tables summarize the successful synthesis of various carbazole derivatives using the described chemo-enzymatic systems. While quantitative yields were not exhaustively reported in the primary literature, the data confirms the formation of the desired products through high-resolution mass spectrometry. The relative ion intensities from mass spectrometry suggest a variation in reaction efficiency depending on the substrate used.
Table 1: Acyl-Carbazole Derivatives Synthesized Using the Three-Enzyme System [4][5]
| Acyl-SNAC Substrate | Product Name | Observed [M+H]⁺ (m/z) |
| Isovaleryl-SNAC | Isovaleryl-carbazole | 268.1238 |
| Acetyl-SNAC | Acetyl-carbazole | 226.0757 |
| Propionyl-SNAC | Propionyl-carbazole | 240.0913 |
| Butyryl-SNAC | Butyryl-carbazole | 254.1070 |
| Valeryl-SNAC | Valeryl-carbazole | 268.1238 |
| Hexanoyl-SNAC | Hexanoyl-carbazole | 282.1386 |
| Heptanoyl-SNAC | Heptanoyl-carbazole | 296.1543 |
| Octanoyl-SNAC | Octanoyl-carbazole | 310.1700 |
| Nonanoyl-SNAC | Nonanoyl-carbazole | 324.1856 |
| Decanoyl-SNAC | Decanoyl-carbazole | 338.2013 |
Note: SNAC (N-acetylcysteamine) thioesters are used as synthetic analogues of the native acyl-ACP substrates.
Table 2: Substituted Carbazole Derivatives from the Five-Enzyme System [4]
| Indole Substrate | Acyl-SNAC Donor | Product Name | Observed [M+H]⁺ (m/z) |
| Indole | Isovaleryl-SNAC | Isovaleryl-carbazole | 268.1238 |
| 4-Fluoro-indole | Isovaleryl-SNAC | 4-Fluoro-isovaleryl-carbazole | 286.1143 |
Note: The five-enzyme system shows a limited substrate tolerance for substituted indoles, with indole and 4-fluoro-indole being successful substrates.[4]
Experimental Protocols
The following are detailed protocols for the chemo-enzymatic synthesis of carbazole derivatives.
Protocol 1: Three-Enzyme Synthesis of Acyl-Carbazoles
This protocol describes the one-pot synthesis of acyl-carbazoles starting from indole-3-pyruvate, pyruvate, and an acyl-SNAC.
Materials:
-
NzsH (ThDP-dependent enzyme)
-
NzsJ (FabH-like 3-ketoacyl-ACP synthase)
-
NzsI (Aromatase/cyclase)
-
Indole-3-pyruvate
-
Pyruvate
-
Acyl-SNAC of choice (e.g., Isovaleryl-SNAC)
-
Phosphate buffer (50 mM, pH 7.5)
-
Acetonitrile
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 mM Phosphate buffer (pH 7.5)
-
20 µM NzsH
-
40 µM NzsJ
-
40 µM NzsI
-
1 mM Indole-3-pyruvate
-
1 mM Pyruvate
-
1 mM Acyl-SNAC
-
1 mM TPP
-
5 mM MgCl₂
-
-
Adjust the final volume to 100 µL with phosphate buffer.
-
Incubate the reaction mixture at 37°C overnight.
-
To quench the reaction, add an equal volume (100 µL) of acetonitrile.
-
Vortex the mixture and then centrifuge at 13,000 rpm for 10 minutes to precipitate the enzymes.
-
Carefully transfer the supernatant to a new tube for analysis and purification.
Protocol 2: Five-Enzyme Synthesis of Substituted Carbazoles
This protocol expands on the three-enzyme system to allow for the use of various indole derivatives as starting materials.
Materials:
-
All materials from Protocol 1
-
PfTrpB (Tryptophan synthase β-subunit variant)
-
L-amino acid oxidase (LAAO)
-
Indole or substituted indole (e.g., 4-fluoro-indole)
-
L-Serine (L-Ser)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 mM Phosphate buffer (pH 7.5)
-
20 µM NzsH
-
40 µM NzsJ
-
40 µM NzsI
-
20 µM PfTrpB
-
10 U/mL LAAO
-
1 mM Indole or substituted indole
-
2 mM L-Serine
-
1 mM Pyruvate
-
1 mM Isovaleryl-SNAC
-
1 mM TPP
-
5 mM MgCl₂
-
-
Adjust the final volume to 100 µL with phosphate buffer.
-
Incubate the reaction mixture at 37°C overnight.
-
Quench the reaction and remove precipitated enzymes as described in Protocol 1 (steps 4-6).
Protocol 3: Purification of Synthesized Carbazole Derivatives
This is a general protocol for the purification of carbazole derivatives from the enzymatic reaction mixture. Optimization may be required depending on the specific derivative.
Materials:
-
Supernatant from Protocol 1 or 2
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, dichloromethane, methanol)
-
Rotary evaporator
Procedure:
-
Concentrate the supernatant containing the carbazole derivative under reduced pressure using a rotary evaporator.
-
Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., n-hexane).
-
Dissolve the concentrated residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved sample onto the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate or another more polar solvent.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
-
Pool the pure fractions and evaporate the solvent to obtain the purified carbazole derivative.
-
Characterize the final product using analytical techniques such as NMR and mass spectrometry.[6]
Visualizations
Chemo-enzymatic Synthesis Workflow
The following diagram illustrates the workflow for the three-enzyme and five-enzyme chemo-enzymatic synthesis of carbazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. JU | Chemo-Enzymatic Synthesis of Bioactive Carbazole [ju.edu.sa]
- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Carbazomycin D: Investigating its Potential Role in Bacterial Cell Wall Synthesis Inhibition
Application Notes and Protocols for Researchers
Introduction
Carbazomycin D is a carbazole alkaloid with documented antimicrobial properties. While the broader family of carbazomycins has been noted for weak antibacterial and antifungal activities, the specific mechanism of action for this compound, particularly concerning the inhibition of bacterial cell wall synthesis, is not extensively documented in scientific literature.[1] This document provides an overview of the known activities of this compound and related compounds and outlines detailed experimental protocols for researchers to investigate its potential as a bacterial cell wall synthesis inhibitor.
Known Antimicrobial Activity of this compound and Related Compounds
This compound has demonstrated activity against the fungi Trichophyton asteroides and Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL for both. It has also shown inhibitory activity against Mycobacterium tuberculosis with a 50% inhibitory concentration (IC50) of 25 µg/mL.[2] Cytotoxicity has been observed against MCF-7, KB, NCI H187, and Vero cell lines.[2]
Studies on the related compound, Carbazomycin B, have shown that it can impede the formation of the cell membrane in Xanthomonas oryzae pv. oryzae, leading to structural deformation and a reduction in the production of extracellular polymeric substances (EPS).[2][3] This suggests that the carbazomycin family may target the bacterial cell envelope, which includes both the cell membrane and the cell wall.
Data Presentation: Antimicrobial Spectrum of this compound
| Organism | Test | Concentration (µg/mL) | Reference |
| Trichophyton asteroides | MIC | 100 | [2] |
| Trichophyton mentagrophytes | MIC | 100 | [2] |
| Mycobacterium tuberculosis | IC50 | 25 | [2] |
| Xanthomonas oryzae pv. oryzae (Carbazomycin B) | MIC | 8 | [3] |
Proposed Experimental Investigations
Given the limited direct evidence for this compound's role in bacterial cell wall synthesis inhibition, a series of experiments are proposed to elucidate its mechanism of action. These protocols are based on established methods for studying antimicrobial agents.
Experimental Workflow for Investigating this compound
Caption: Proposed workflow for investigating this compound's mechanism.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Bacterial Growth Curve Analysis
Objective: To assess the effect of this compound on the growth kinetics of a target bacterium.
Materials:
-
This compound
-
Bacterial strain
-
MHB
-
Spectrophotometer
Protocol:
-
Inoculate fresh MHB with an overnight culture of the target bacterium.
-
Add this compound at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Include a no-drug control.
-
Incubate the cultures at 37°C with shaking.
-
Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every hour) for up to 24 hours.
-
Plot OD600 versus time to generate growth curves.
Morphological Analysis using Scanning Electron Microscopy (SEM)
Objective: To observe changes in the surface morphology of bacteria treated with this compound.
Materials:
-
This compound
-
Bacterial strain
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde and osmium tetroxide for fixation
-
Ethanol series for dehydration
-
Scanning electron microscope
Protocol:
-
Treat a mid-log phase bacterial culture with this compound at its MIC for a defined period.
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells with glutaraldehyde followed by osmium tetroxide.
-
Dehydrate the cells through a graded ethanol series.
-
Dry the samples, mount them on stubs, and coat with a conductive material (e.g., gold).
-
Observe the samples under the SEM and compare the morphology of treated cells to untreated controls.
Peptidoglycan Biosynthesis Assay
Objective: To directly measure the effect of this compound on the synthesis of peptidoglycan.
Materials:
-
This compound
-
Bacterial strain
-
Radiolabeled peptidoglycan precursor (e.g., [3H]N-acetylglucosamine or [14C]diaminopimelic acid)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Grow the bacterial culture to mid-log phase.
-
Add this compound at various concentrations.
-
Add the radiolabeled precursor to the cultures.
-
Incubate for a period that allows for incorporation into the cell wall.
-
Stop the reaction by adding cold TCA to precipitate macromolecules, including peptidoglycan.
-
Collect the precipitate by filtration and wash to remove unincorporated label.
-
Measure the radioactivity of the precipitate using a scintillation counter. A decrease in radioactivity in treated samples compared to the control indicates inhibition of peptidoglycan synthesis.
Bacterial Cell Wall Synthesis Pathway
Caption: Key stages in bacterial peptidoglycan synthesis.
Membrane Permeability Assay
Objective: To determine if this compound disrupts the bacterial cell membrane, leading to leakage of intracellular components.
Materials:
-
This compound
-
Bacterial strain
-
Fluorescent dyes (e.g., SYTOX Green or propidium iodide)
-
Fluorometer or fluorescence microscope
Protocol:
-
Wash and resuspend a mid-log phase bacterial culture in a suitable buffer.
-
Add the fluorescent dye, which can only enter cells with compromised membranes.
-
Add this compound at various concentrations.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates membrane permeabilization.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the antimicrobial mechanism of this compound. While its direct role in bacterial cell wall synthesis inhibition remains to be established, the proposed experiments will enable researchers to systematically evaluate this possibility and explore alternative mechanisms, such as membrane disruption, which is suggested by studies on related compounds. The systematic application of these protocols will contribute to a better understanding of the therapeutic potential of this compound.
References
- 1. Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Carbazomycin B Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Regioselective Demethylation of Carbazoles
Welcome to the technical support center for the regioselective demethylation of carbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical chemical transformation. Here you will find detailed experimental protocols, comparative data, and visualizations to assist in overcoming common challenges in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the regioselective demethylation of carbazoles in a practical question-and-answer format.
Issue 1: Poor or No Regioselectivity in Demethylation of a Poly-methoxylated Carbazole
-
Question: I am attempting to demethylate a dimethoxycarbazole at a specific position, but I am observing a mixture of the mono-demethylated regioisomers and the di-demethylated product. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the demethylation of poly-methoxylated carbazoles is a common challenge and is influenced by both steric and electronic factors. Here are several strategies to enhance selectivity:
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Choice of Reagent: The choice of demethylating agent is paramount. Boron trichloride (BCl₃) is known to exhibit good regioselectivity in the demethylation of trimethoxycarbazoles.[1] For carbazoles with differing steric environments around the methoxy groups, bulkier Lewis acids may preferentially react with the more accessible methoxy group. Conversely, for electronically differentiated positions, a reagent's sensitivity to electron density can be exploited.
-
Steric Hindrance: Methoxy groups in more sterically hindered positions (e.g., at C1 or C8, adjacent to the fused rings) are generally less reactive towards bulky demethylating agents. If you are targeting a less hindered position, using a sterically demanding Lewis acid could improve selectivity.
-
Electronic Effects: The electronic nature of the carbazole ring can direct demethylation. Methoxy groups at positions with higher electron density may be more susceptible to cleavage by certain reagents. Consider the electronic effects of other substituents on the carbazole nucleus.
-
Controlled Stoichiometry and Temperature: Carefully controlling the stoichiometry of the demethylating agent is crucial. Using just one equivalent of the reagent can favor mono-demethylation. Additionally, performing the reaction at a lower temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Issue 2: Low Yield of the Demethylated Carbazole
-
Question: My regioselective demethylation reaction is giving a very low yield of the desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in carbazole demethylation can stem from several factors, from incomplete reaction to product decomposition. Consider the following troubleshooting steps:
-
Reagent Reactivity: The demethylating agent may not be potent enough for your specific substrate. Reagents like HBr can require high temperatures, which might not be suitable for sensitive substrates.[2] Boron tribromide (BBr₃) is a powerful reagent but can sometimes lead to side reactions if not used carefully.
-
Reaction Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as many demethylating agents, particularly boron halides, are sensitive to moisture. The choice of solvent is also critical; dichloromethane (DCM) is commonly used for BBr₃ demethylations.
-
Work-up Procedure: The work-up is a critical step. When using boron-based reagents, quenching the reaction, often with methanol or water, must be done carefully, typically at low temperatures, to avoid decomposition of the product.[2] An agglomeration of the product can sometimes occur between the organic and aqueous layers during extraction, trapping the product and reducing the isolated yield. In such cases, using a brine wash can help to break up the emulsion.[2]
-
Protecting Groups: If your carbazole contains other sensitive functional groups, they may be reacting with the demethylating agent. It may be necessary to protect these groups before carrying out the demethylation.
-
Issue 3: Decomposition of the Starting Material or Product
-
Question: I am observing significant decomposition of my carbazole starting material or the desired demethylated product during the reaction. How can I mitigate this?
-
Answer: Decomposition is often a sign that the reaction conditions are too harsh for your specific molecule.
-
Milder Reagents: Consider switching to a milder demethylating agent. For instance, nucleophilic reagents like thiolates (e.g., 1-dodecanethiol) can be effective under less acidic conditions than strong Lewis acids.[1]
-
Lower Reaction Temperature: Many demethylation reactions are performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the reagents and minimize side reactions. If you are running your reaction at room temperature or elevated temperatures, try lowering it significantly.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged exposure to strong reagents can lead to decomposition.
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common reagents for the regioselective demethylation of carbazoles?
-
A1: Boron halides, particularly boron tribromide (BBr₃) and boron trichloride (BCl₃), are widely used for their high reactivity. BCl₃ has been shown to be effective for the regioselective demethylation of trimethoxycarbazoles.[1] Thiolates, such as 1-dodecanethiol, offer a milder, nucleophilic alternative.[1] Other Lewis acids and hydrobromic acid (HBr) are also employed, though they may require harsher conditions.
-
-
Q2: How do steric and electronic effects influence which methoxy group is cleaved?
-
A2: Steric hindrance plays a significant role; less sterically hindered methoxy groups are generally more accessible to bulky reagents. Electronically, methoxy groups on more electron-rich positions of the carbazole ring may be more readily cleaved by electrophilic reagents like Lewis acids. The interplay of these two factors determines the regiochemical outcome.
-
-
Q3: Can microwave irradiation be used to improve regioselective demethylation?
-
A3: Yes, microwave-assisted synthesis can be a valuable tool. It can significantly reduce reaction times and in some cases, improve yields and selectivity by providing rapid and uniform heating.[3][4][5][6][7] It is particularly useful for reactions that require high temperatures with conventional heating, as it can minimize the formation of degradation byproducts due to shorter reaction times.
-
-
Q4: What are the safety precautions I should take when working with reagents like BBr₃?
-
A4: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should always be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential. Reactions should be conducted under an inert atmosphere, and care should be taken during the quenching step, as it can be highly exothermic.
-
-
Q5: How can I remove the N-H proton of the carbazole to prevent it from interfering with the reaction?
-
A5: The carbazole N-H is acidic and can be deprotonated by some reagents. To avoid this, the nitrogen can be protected with a suitable protecting group prior to demethylation. The choice of protecting group will depend on its stability to the demethylation conditions and the ease of its subsequent removal.
-
Quantitative Data on Regioselective Demethylation
The following table summarizes quantitative data from selected regioselective demethylation reactions on carbazole derivatives to aid in method selection.
| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time | Product(s) | Yield (%) | Reference |
| Trimethoxycarbazole derivative | BCl₃ | DCM | -78 to rt | 1 h | Mono-demethylated product | 85 | [1] |
| Carbazomycin A | 1-Dodecanethiol, NaH | DMF | 150 | 1 h | Carbazomycin B | 89 | [1] |
| Carbazomycin D | 1-Dodecanethiol, NaH | DMF | 150 | 1 h | Carbazomycin C | 86 | [1] |
| 3,6-Dimethoxy-9-ethylcarbazole | BBr₃ | DCM | -78 to rt | 12 h | 3-Hydroxy-6-methoxy-9-ethylcarbazole | 60-70 (estimated) | General Procedure |
| 1,8-Dimethoxy-9-methylcarbazole | AlCl₃/EtSH | DCM | 0 to rt | 6 h | 1-Hydroxy-8-methoxy-9-methylcarbazole | Selective cleavage at less hindered position | General Observation |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Demethylation using Boron Trichloride (BCl₃)
This protocol is adapted from the regioselective demethylation of a trimethoxycarbazole derivative.[1]
-
Preparation: Dissolve the methoxy-substituted carbazole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of boron trichloride (BCl₃) in DCM (1.1 eq) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol.
-
Work-up: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired regioselectively demethylated carbazole.
Protocol 2: General Procedure for Regioselective Demethylation using 1-Dodecanethiol
This protocol is based on the conversion of Carbazomycin A to Carbazomycin B.[1]
-
Preparation: To a solution of the methoxy-substituted carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) portion-wise at 0 °C under an argon atmosphere.
-
Thiol Addition: After stirring for 10 minutes, add 1-dodecanethiol (3.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to 150 °C and stir for 1 hour. Monitor the reaction by TLC.
-
Quenching: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired demethylated product.
Visualizations
Logical Workflow for Troubleshooting Regioselective Demethylation
Caption: A decision tree for troubleshooting common issues in regioselective carbazole demethylation.
General Experimental Workflow
Caption: A typical experimental workflow for the demethylation of a methoxy-substituted carbazole.
Signaling Pathway of Lewis Acid-Mediated Demethylation
Caption: A simplified mechanism for the demethylation of a methoxycarbazole using BBr₃.
References
- 1. Gram-Scale Total Synthesis of Carbazomycins A-D through Late-Stage Regioselective Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Ru(II)-Catalyzed Regioselective Methyl Acylation of 2-Arylbenzoazoles: Synthesis of Benzofuran Conjugates via C-H Activation/Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding unexpected side reactions in carbazole synthesis.
Welcome to the technical support center for carbazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid unexpected side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for carbazole synthesis?
A1: The most common methods for synthesizing the carbazole core include the Borsche–Drechsel cyclization, the Graebe–Ullmann synthesis, and various palladium-catalyzed methods. Each method has its own advantages and potential for side reactions.
Q2: I am getting a low yield in my carbazole synthesis. What are the general factors I should investigate?
A2: Low yields in carbazole synthesis can often be attributed to several factors regardless of the specific method used. These include:
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Purity of starting materials: Impurities in your reactants can interfere with the reaction and lead to the formation of byproducts.[1][2][3]
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Reaction conditions: Temperature, reaction time, and solvent can all significantly impact the yield. Optimization of these parameters is crucial.
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Catalyst activity (if applicable): In palladium-catalyzed reactions, the choice of ligand and the oxidation state of the palladium are critical. Catalyst deactivation can also lead to lower yields.
-
Atmosphere: Some reactions are sensitive to air or moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) when required is important.
Q3: How can I purify my crude carbazole product?
A3: Purification of carbazoles typically involves column chromatography on silica gel. Recrystallization from a suitable solvent is also a common and effective method for obtaining high-purity carbazole. The choice of solvent for recrystallization depends on the solubility of the specific carbazole derivative and its impurities.
Troubleshooting Guides
Palladium-Catalyzed Carbazole Synthesis
Palladium-catalyzed reactions are versatile for synthesizing a wide range of functionalized carbazoles. However, they are prone to specific side reactions.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low to no product yield | Inefficient catalyst system. | Optimize the palladium catalyst and ligand combination. For instance, Xantphos has been shown to be an efficient ligand in certain cases.[4][5] |
| Amide cleavage. | In reactions starting from biaryl amides, the amide group can be cleaved under the reaction conditions. Consider using a more stable protecting group or milder reaction conditions. | |
| Catalyst inhibition by starting materials or byproducts. | Ensure high purity of starting materials. The presence of free 2-aminobiphenyl can inhibit the palladium catalyst. | |
| Formation of 2-iodobiphenyl or 2,2'-diiodobiphenyl byproducts | Homolytic or heterolytic decomposition of diaryliodonium salt starting materials. | This can occur even without a palladium catalyst at elevated temperatures. Optimize the reaction time and temperature to favor the desired catalytic cycle over decomposition pathways.[5] |
| Formation of dehalogenated byproducts | Hydrodehalogenation of the aryl halide starting material. | This is a known side reaction in copper-catalyzed Ullmann-type reactions and can also occur in palladium-catalyzed systems. Ensure strictly anhydrous and anaerobic conditions. |
Experimental Protocol: Palladium-Catalyzed Synthesis of N-Arylcarbazoles
This protocol is a general guideline for the synthesis of N-arylcarbazoles from a cyclic diaryliodonium salt and an aniline derivative.
-
To a reaction vessel, add the cyclic diaryliodonium salt (1.0 equiv), the aniline derivative (1.2 equiv), cesium carbonate (2.7 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).
-
Add p-xylene as the solvent.
-
Seal the vessel and heat the reaction mixture to 125 °C.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times are typically between 2 to 4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting logic for palladium-catalyzed carbazole synthesis.
Borsche–Drechsel Cyclization
This classical method involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanones to form tetrahydrocarbazoles, which are then dehydrogenated to carbazoles.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low yield of tetrahydrocarbazole | Inappropriate acid catalyst. | The choice and concentration of the acid catalyst are critical. Sulfuric acid is commonly used, but other acids like cerium phosphate have also been shown to be effective.[6] |
| Incorrect reaction temperature. | The reaction temperature needs to be optimized. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can lead to decomposition and byproduct formation.[6] | |
| Incomplete dehydrogenation | Inefficient dehydrogenation agent or conditions. | Common dehydrogenation agents include sulfur, selenium, or palladium on carbon. Ensure the temperature and reaction time are sufficient for complete aromatization. |
| Formation of polymeric materials | Strong acidic conditions and high temperatures. | Use the mildest effective acid concentration and the lowest possible reaction temperature to minimize polymerization. |
Experimental Protocol: Borsche-Drechsel Carbazole Synthesis
Step 1: Synthesis of Cyclohexanone Phenylhydrazone
-
Dissolve phenylhydrazine in ethanol.
-
Add cyclohexanone dropwise to the solution while stirring.
-
An exothermic reaction should occur, and the product may precipitate.
-
Cool the mixture and collect the crude product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure cyclohexanone phenylhydrazone.
Step 2: Borsche-Drechsel Cyclization
-
Add the cyclohexanone phenylhydrazone to a suitable solvent (e.g., ethanol).
-
Slowly add the acid catalyst (e.g., concentrated sulfuric acid) while cooling the mixture.
-
Heat the reaction mixture to the optimized temperature (e.g., 80 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water to precipitate the crude tetrahydrocarbazole.
-
Filter, wash with water, and dry the product.
Step 3: Dehydrogenation to Carbazole
-
Mix the obtained tetrahydrocarbazole with a dehydrogenating agent (e.g., palladium on carbon).
-
Heat the mixture in a high-boiling solvent (e.g., p-cymene) at reflux.
-
Monitor the reaction until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purify the crude carbazole by column chromatography or recrystallization.
Troubleshooting Workflow
Caption: Troubleshooting logic for the Borsche-Drechsel carbazole synthesis.
Graebe–Ullmann Synthesis
This method involves the diazotization of an o-aminodiphenylamine followed by thermal decomposition of the resulting benzotriazole to form carbazole.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low yield or reaction failure | Unstable diazonium salt. | The diazotization should be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. |
| Incomplete cyclization of the benzotriazole. | The thermal decomposition of the benzotriazole requires high temperatures. Ensure the reaction is heated sufficiently to drive the reaction to completion. Microwave irradiation can sometimes improve yields and reduce reaction times. | |
| Unsuitable substituents on the aromatic rings. | Certain substituents, particularly nitro groups in specific positions, can hinder the reaction or lead to failure. If possible, consider a different synthetic route for highly substituted carbazoles.[7] | |
| Formation of tar-like byproducts | High reaction temperatures. | While high temperatures are necessary, excessive heat can lead to decomposition and polymerization. Careful control of the temperature is crucial. |
Experimental Protocol: Graebe-Ullmann Carbazole Synthesis
-
Dissolve the o-aminodiphenylamine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete diazotization and formation of the 1-phenyl-1,2,3-benzotriazole.
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Collect the precipitated benzotriazole by filtration, wash with cold water, and dry carefully.
-
For the cyclization step, heat the benzotriazole in a high-boiling solvent (e.g., paraffin) or without a solvent at a high temperature (can be up to 360 °C) until nitrogen evolution ceases.[7]
-
Cool the reaction mixture and purify the crude carbazole by sublimation, recrystallization, or column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting logic for the Graebe-Ullmann carbazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 5. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Refining bioassay protocols for consistent results with Carbazomycin D.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results with Carbazomycin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a carbazole alkaloid isolated from Streptomyces sp.[1] It belongs to a family of compounds known for their diverse biological activities. This compound has demonstrated weak antifungal and antibacterial properties.[2] Like other carbazole alkaloids, it is also being investigated for its potential anticancer activities.[3][4]
Q2: What is the proposed mechanism of action for this compound?
A2: The precise mechanism of action for this compound has not been fully elucidated. However, carbazole alkaloids, in general, are known to exert their effects through various mechanisms, including intercalation into DNA, inhibition of enzymes like topoisomerase, and regulation of protein phosphorylation.[3] Some studies on related carbazole compounds suggest a potential role in modulating signaling pathways such as the NF-κB pathway.[5][6][7][8]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against various cell lines and microorganisms. Note that values may vary between different studies and experimental conditions.
| Test Type | Organism/Cell Line | Concentration (µg/mL) | Reference |
| MIC | Trichophyton asteroides | 100 | Cayman Chemical |
| MIC | Trichophyton mentagrophytes | 100 | Cayman Chemical |
| IC50 | Mycobacterium tuberculosis | 25 | Cayman Chemical |
| IC50 | MCF-7 (Breast Cancer) | 21.3 | Cayman Chemical |
| IC50 | KB (Oral Cancer) | 33.2 | Cayman Chemical |
| IC50 | NCI H187 (Lung Cancer) | 12.9 | Cayman Chemical |
| IC50 | Vero (Normal Kidney) | 34.3 | Cayman Chemical |
Experimental Protocols
Cytotoxicity Assay using MTT Method
This protocol outlines a method for determining the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12][13]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Test using Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.[14][15][16][17]
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
-
Microplate reader (optional) or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound.
-
Controls: Include a positive control (inoculum without this compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Troubleshooting Guides
Issue 1: Low or No Activity of this compound
| Possible Cause | Troubleshooting Step |
| Degradation of Compound | Ensure this compound is stored properly at -20°C. Prepare fresh stock solutions for each experiment. |
| Incorrect Concentration | Verify calculations for dilutions. Use a calibrated pipette. |
| Inappropriate Solvent | Confirm that the final concentration of DMSO in the assay is not affecting the cells or microorganisms. Typically, it should be kept below 0.5%. |
| Resistant Cell Line/Strain | Test a broader range of concentrations. Use a known sensitive cell line or bacterial strain as a positive control for the assay setup. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently into each well. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each dilution and replicate. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try preparing the dilutions in a pre-warmed medium or consider using a lower starting concentration. |
| Uneven Incubation | Ensure proper humidity and temperature distribution in the incubator. Rotate plates if necessary. |
Issue 3: Inconsistent IC50 or MIC Values Across Experiments
| Possible Cause | Troubleshooting Step |
| Variation in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Different Growth Phase of Bacteria | Always prepare the bacterial inoculum from a fresh culture in the logarithmic growth phase. |
| Variability in Reagents | Use the same lot of media, serum, and other reagents for a set of related experiments. |
| Inconsistent Incubation Times | Adhere strictly to the specified incubation times for cell treatment and assay development. |
Visualizations
Proposed Signaling Pathway for Carbazole Alkaloids
Caption: A potential mechanism of action for this compound via inhibition of the NF-κB signaling pathway.
General Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Troubleshooting Logic for Inconsistent Bioassay Results
Caption: A decision tree for troubleshooting inconsistent bioassay results with this compound.
References
- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Carbazomycin D during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Carbazomycin D during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary causes of this compound degradation are exposure to light, oxidative conditions, and non-optimal pH environments. Carbazole alkaloids, in general, are susceptible to photo-oxidation and degradation under harsh acidic or alkaline conditions.
Q2: What is the recommended storage temperature for this compound?
A2: The recommended storage temperature for this compound is -20°C for long-term stability.
Q3: How should I store this compound solutions?
A3: this compound solutions should be freshly prepared for immediate use. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage of solutions, flash-freeze aliquots in an appropriate solvent and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q4: Which solvents are suitable for dissolving this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For biological experiments, DMSO is a common choice. Ensure the solvent is anhydrous and of high purity to prevent degradation.
Q5: Is this compound sensitive to light?
A5: Yes, carbazole alkaloids can be photosensitive. It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of bioactivity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Confirm that the solid compound has been stored at -20°C and protected from light. 2. Prepare fresh solutions for each experiment. 3. If using a stock solution, verify its integrity by analytical methods like HPLC before use. 4. Ensure all handling steps are performed with minimal exposure to light. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Review storage conditions (temperature, light exposure, atmosphere). 2. Check the pH of the solution; carbazole alkaloids can be unstable at extreme pHs. 3. Consider the possibility of oxidative degradation; use de-gassed solvents and store under an inert atmosphere. 4. Refer to the experimental protocol for forced degradation studies to identify potential degradation products. |
| Color change of the solid compound or solution. | This may indicate oxidation or photodegradation. | 1. Discard the discolored compound or solution as it is likely degraded. 2. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light. 3. Use high-purity, anhydrous solvents for preparing solutions. |
Data Presentation
Table 1: Expected Stability of this compound under Various Conditions
| Condition | Temperature | Duration | Expected Degradation |
| Solid | -20°C | ≥ 12 months | Minimal (< 5%) |
| 4°C | 3 months | Minor | |
| 25°C (Room Temp) | 1 month | Moderate | |
| 40°C | 1 month | Significant | |
| Solution (in DMSO) | -80°C (under Argon) | 6 months | Minimal (< 5%) |
| 4°C (Protected from light) | 24 hours | Minor | |
| 25°C (Exposed to light) | 8 hours | Significant | |
| pH Stability (in aqueous buffer) | pH 1-10 | 3 hours | Biologically active[1] |
| pH > 10 | < 3 hours | Potential for degradation | |
| pH < 1 | < 3 hours | Potential for degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability profile of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol and acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
High-purity water
-
UPLC-MS/MS system
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer a small amount of solid this compound into a vial and heat in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter. Keep a control sample wrapped in foil at the same temperature.
4. Sample Analysis (UPLC-MS/MS):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 100% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the parent mass of this compound and other potential degradation products.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Scaling Up Carbazomycin D Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Carbazomycin D and related analogues. The information is compiled from recent advances in gram-scale synthesis to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the carbazole core of Carbazomycins?
A1: Several successful strategies for constructing the carbazole skeleton have been reported. One highly effective method for gram-scale synthesis involves an aryne-mediated carbazole formation.[1][2][3][4] Other notable approaches include:
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Diels-Alder reactions: Moody and co-workers utilized a regioselective Diels-Alder reaction in their total synthesis of Carbazomycins A and B.[1]
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Palladium-catalyzed reactions: Catellani and colleagues developed a one-pot C-C and C-N bond formation via Catellani reactions.[1]
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Iron-carbonyl-complex-mediated substitution: Knölker's group employed this strategy for an alternative synthesis of Carbazomycins A-D.[1]
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Chemo-enzymatic synthesis: One-pot biotransformation systems using multiple enzymes have been developed to access the carbazole framework.[5]
Q2: How can this compound be synthesized from Carbazomycin A?
A2: this compound can be synthesized from Carbazomycin A through the regioselective installation of a methoxy group.[1][2][3] This late-stage functionalization is a key step in a divergent strategy that allows for the synthesis of multiple Carbazomycin analogues from a common intermediate.[1]
Q3: What methods are effective for the demethylation of trimethoxycarbazoles in the synthesis of Carbazomycin analogues?
A3: Regioselective demethylation is crucial for accessing different Carbazomycin analogues. Boron trichloride (BCl3) has been used for the regioselective demethylation of trimethoxycarbazole.[1][2][3][4] Additionally, 1-dodecanethiol has been employed for the conversion of Carbazomycins A and D into Carbazomycins B and C, respectively.[1][2][3][4]
Troubleshooting Guides
Problem 1: Low yield in the aryne-mediated carbazole-formation step.
| Potential Cause | Suggested Solution |
| Incomplete generation of the aryne intermediate. | Ensure the starting 2-aminobiphenyl derivative is pure. Verify the concentration and activity of the reagents used for aryne generation. |
| Side reactions of the aryne intermediate. | Control the reaction temperature carefully. Slow addition of the aryne precursor to the reaction mixture may minimize side product formation. |
| Poor trapping of the carbanion. | Ensure the electrophile (e.g., for formylation) is added at the appropriate time and temperature to efficiently trap the resulting carbanion after the cyclization.[6] |
Problem 2: Poor regioselectivity during the demethylation of aryl methyl ethers.
| Potential Cause | Suggested Solution |
| Steric hindrance affecting reagent access. | The choice of demethylating agent is critical. For instance, bulky reagents may favor demethylation at less hindered positions. Investigate different demethylating agents like BCl3 or 1-dodecanethiol.[1][2] |
| Reaction conditions are not optimized. | Temperature and reaction time can significantly influence regioselectivity. Perform small-scale experiments to optimize these parameters. |
| Substrate electronics influencing reactivity. | The electronic nature of the substituents on the carbazole core can direct the regioselectivity. Consider protecting groups if a specific methoxy group is particularly labile. |
Problem 3: Unexpected side product formation during the introduction of a methoxy group via Ullmann coupling.
| Potential Cause | Suggested Solution |
| Reduction of other functional groups. | In the synthesis of Carbazomycin F, a formyl group was unexpectedly reduced to a methoxymethyl group during Ullmann coupling.[6] If other sensitive functional groups are present, consider alternative coupling methods or protecting group strategies. |
| Oxidation of the unexpected product. | The unexpectedly formed methoxymethyl group could be oxidized back to the desired formyl group using reagents like DDQ in the presence of water.[6] |
Experimental Protocols and Data
Gram-Scale Synthesis of Carbazomycin A
A recently reported gram-scale synthesis of Carbazomycin A was achieved in a 44% overall yield over six steps from symmetrical 5-chloro-1,2,3-trimethoxybenzene.[1][2][3][4]
Key Reaction Steps and Yields
| Step | Reaction | Reagents | Yield |
| 1 | Aryne-mediated carbazole-formation | 2-aminobiphenyl derivative | - |
| 2 | Methylation | Iodomethane, CuCN·2LiCl | 83% (for 1-methylcarbazole)[1] |
| 3 | Regioselective Demethylation | Boron trichloride | - |
| 4 | Conversion of phenolic hydroxy to methyl | - | - |
| 5 | Installation of methoxy group (for D) | - | - |
| 6 | Demethylation (for B and C) | 1-dodecanethiol | - |
Note: Detailed step-by-step yields for the entire sequence were not available in the provided search results.
Detailed Methodology: Aryne-Mediated Carbazole Formation (General Workflow)
-
Preparation of the 2-aminobiphenyl precursor: Synthesize the appropriately substituted 2-aminobiphenyl derivative.[6]
-
Generation of the aryne intermediate: Treat the 2-aminobiphenyl precursor with a suitable reagent (e.g., a strong base or an organolithium reagent) to generate the aryne intermediate in situ.
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Intramolecular cyclization: The tethered amino group undergoes a nucleophilic addition to the aryne, forming the carbazole skeleton.[6]
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Trapping of the resulting carbanion: The newly formed carbanion can be trapped with an electrophile to introduce further functionality.[6]
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for poor regioselectivity in demethylation.
References
Technical Support Center: Troubleshooting Low Bioactivity in Synthetic Carbazomycin D
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low bioactivity in their synthetic batches of Carbazomycin D. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide: Low Bioactivity in Synthetic this compound
Q1: My synthetic this compound shows significantly lower antibacterial/antifungal activity compared to literature values. What are the potential causes?
Low bioactivity of synthetic this compound can stem from several factors throughout the synthesis and purification process. The primary areas to investigate are:
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Purity of the Final Compound: The presence of impurities, even in small amounts, can interfere with the biological activity of the target compound.
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Structural Integrity: The final product may not be the correct isomer, or may have undergone degradation.
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Issues with Bioassay: The experimental setup for the bioassay may be suboptimal or contain interfering substances.
Q2: How can I confirm the purity and identity of my synthetic this compound?
A multi-step approach is recommended to ensure the purity and correct structure of your compound:
-
Spectroscopic Analysis:
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NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your synthetic batch with reported data for this compound. The supplementary information of total synthesis publications often contains detailed spectral data.[1] Pay close attention to the chemical shifts and coupling constants of the aromatic and methoxy protons.
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Mass Spectrometry (MS): Confirm the molecular weight of your compound. The expected molecular weight for this compound (C₁₇H₁₉NO₃) is 285.34 g/mol .
-
-
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to assess the purity of your sample. A pure sample should ideally show a single, sharp peak. The presence of multiple peaks indicates impurities.[2][3]
-
Thin-Layer Chromatography (TLC): TLC can be a quick and effective way to check for the presence of impurities.
-
Q3: What are the common impurities or side products in this compound synthesis that could affect its bioactivity?
The nature of impurities will depend on the synthetic route employed. For instance, in a Graebe-Ullmann reaction, which is a classic method for carbazole synthesis, potential side products can arise from incomplete cyclization or side reactions of the diazonium salt intermediate.[4][5][6]
Common impurities to consider include:
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Unreacted Starting Materials: Residual starting materials from the final steps of the synthesis.
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Isomers: Incorrectly substituted carbazole isomers can form depending on the regioselectivity of the cyclization step.
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Oxidation Products: The carbazole ring can be susceptible to oxidation, leading to the formation of carbazolequinones.
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Byproducts from Reagents: Residual catalysts or byproducts from reagents used in the synthesis.
Q4: My compound is pure and structurally correct, but the bioactivity is still low. What should I check in my bioassay?
If the compound's integrity is confirmed, the issue may lie within the biological assay itself. Here are some troubleshooting steps:
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Solvent Effects: Ensure the solvent used to dissolve your this compound (e.g., DMSO) is not interfering with the assay at the concentrations used. Run a solvent-only control.
-
Compound Solubility: this compound is soluble in methanol and DMSO. Poor solubility in the assay medium can lead to an underestimation of its activity.
-
Cell/Microbe Viability: Confirm that the cells or microorganisms used in the assay are viable and in the correct growth phase.
-
Assay Protocol: Double-check all steps of your bioassay protocol, including incubation times, temperatures, and reagent concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
This compound, like other carbazomycins, exhibits weak to moderate antibacterial and antifungal properties.[7] Its bioactivity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Q2: What is a typical MIC value for a carbazole compound?
MIC values for carbazole derivatives can vary widely depending on the specific compound and the target microorganism. For example, certain carbazole derivatives have shown MICs against Staphylococcus aureus in the range of 30-40 µg/mL.[8] Some novel synthetic carbazole derivatives have demonstrated potent activity with MICs as low as 0.5-2 µg/mL against certain bacterial strains.[9]
Quantitative Data Summary: Bioactivity of Carbazole Derivatives
| Compound Class | Target Organism | Reported MIC Range (µg/mL) | Reference |
| Carbazomycin B | Xanthomonas oryzae pv. oryzae | 8 | [10] |
| Synthetic Carbazole Derivative | Staphylococcus aureus | 30 - 40 | [8] |
| Synthetic Carbazole Derivative | Candida albicans | 4 | [11] |
| Various Carbazole Derivatives | Gram-positive bacteria | 0.5 - 16 | [8] |
Q3: What is the mechanism of action of this compound?
The precise mechanism of action for this compound is not definitively established. However, carbazole alkaloids are known to exert their antimicrobial effects through several mechanisms:
-
Cell Membrane Disruption: Carbazoles can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
DNA Gyrase Inhibition: Some carbazole compounds are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[12] This is a validated target for many antibiotics.
-
Induction of Apoptosis: In eukaryotic cells, some carbazole derivatives have been shown to induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway, involving the activation of caspases.[13][14][15]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methods and can be used to determine the antibacterial or antifungal activity of synthetic this compound.[11]
Materials:
-
Synthetic this compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Sterile DMSO (for dissolving this compound)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In the 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium. The final volume in each well should be 100 µL.
-
Prepare a bacterial or fungal suspension in the broth medium and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.
-
Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Lack of Publicly Available Data for Carbazomycin D Necessitates a Comparative Analysis of a Structurally Related Carbazole Derivative
Initial searches for the cytotoxic IC50 values of Carbazomycin D on cancer cell lines did not yield specific publicly available data. To fulfill the objective of providing a comparative guide, this report presents a detailed analysis of a structurally related carbazole derivative, (Z)-4-((9-ethyl-9H-carbazol-3-yl) amino) pent-3-en-2-one (ECAP). The available data for ECAP provides a valuable reference for researchers interested in the anti-cancer properties of carbazole compounds.
This guide details the cytotoxic effects of ECAP on the A549 human lung cancer cell line, presenting its IC50 value, the experimental methodology employed for its determination, and the associated signaling pathway.
Cytotoxic Activity of ECAP on A549 Cancer Cell Line
The inhibitory concentration at which 50% of cell growth is inhibited (IC50) is a key parameter for assessing the cytotoxic potential of a compound. For ECAP, the IC50 value against the A549 lung cancer cell line has been determined and is presented in the table below.
| Compound | Cancer Cell Line | IC50 Value (µM) |
| (Z)-4-((9-ethyl-9H-carbazol-3-yl) amino) pent-3-en-2-one (ECAP) | A549 (Human Lung Carcinoma) | 1.99[1][2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effect of ECAP on A549 cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3] This colorimetric assay is a standard method for assessing cell viability.
Methodology:
-
Cell Culture: A549 lung cancer cells were cultured and maintained in appropriate growth medium.
-
Cell Seeding: The cells were seeded into 96-well plates at a density of 20,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Following incubation, the cells were treated with various concentrations of ECAP (ranging from 0.01 to 0.8 µg/ml) and a vehicle control (1% DMSO) for 24 hours.[1] Ellipticine was used as a positive control.[1]
-
MTT Addition: After the treatment period, the medium was removed, and MTT solution was added to each well. The plates were then incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability for each concentration of ECAP. The IC50 value was then determined from the dose-response curve.
Caption: Workflow of the MTT assay for determining ECAP cytotoxicity.
Signaling Pathway: ECAP-Induced Apoptosis
ECAP has been shown to induce apoptosis in A549 lung cancer cells through a p53-mediated pathway.[1][2][3] This process involves the upregulation of reactive oxygen species (ROS) and subsequent DNA damage, leading to the activation of the intrinsic apoptotic cascade.
Key events in the signaling pathway include:
-
A significant reduction in the expression of the anti-apoptotic protein Bcl-2.[2][3]
-
Activation of caspase-9, the initiator caspase in the intrinsic pathway.[1]
-
Subsequent activation of the executioner caspases-3/7.[1]
This cascade of events ultimately leads to programmed cell death.
References
A Comparative Guide to the Synthesis of Carbazomycin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two prominent total synthesis methods for Carbazomycin D, a carbazole alkaloid with notable biological activity. The comparison focuses on the iron-mediated approach developed by Knölker and the more recent gram-scale synthesis reported by Okano. This document outlines the quantitative performance of each method, detailed experimental protocols, and visual representations of the synthetic workflows and relevant biological pathways to aid researchers in selecting the most suitable method for their objectives.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.
| Metric | Knölker Iron-Mediated Synthesis | Okano Gram-Scale Synthesis |
| Overall Yield | 23% | Not directly reported for D; 44% for precursor Carbazomycin A |
| Number of Steps | 5 | 7 (6 for Carbazomycin A + 1 for D) |
| Key Reagents | Tricarbonyl-(3-methoxy-cyclohexadienyl)iron tetrafluoroborate, Manganese dioxide | 5-chloro-1,2,3-trimethoxybenzene, n-BuLi, ZnCl₂·TMEDA, Pd₂(dba)₃ |
| Scale | Milligram scale | Gram-scale |
| Key Transformation | Iron-mediated oxidative cyclization | Aryne-mediated carbazole formation |
Experimental Protocols
Okano Gram-Scale Synthesis of this compound
This method provides a high-yield, gram-scale synthesis of Carbazomycin A, which is then converted to this compound.[1][2][3][4]
Step 1-6: Synthesis of Carbazomycin A (Overall Yield: 44%) [1][2][3][4]
The synthesis of Carbazomycin A is achieved in six steps starting from 5-chloro-1,2,3-trimethoxybenzene. The key steps involve an aryne-mediated carbazole formation and subsequent methylation. A detailed protocol can be found in the supplementary information of the publication by Okano et al.[1]
Step 7: Synthesis of this compound from Carbazomycin A
The final step involves the installation of a methoxy group onto Carbazomycin A. While the exact yield for this specific step is not highlighted in the abstract, the overall methodology is described as efficient.[1][2][3][4] A detailed experimental procedure is available in the supporting information of the primary literature.[1]
Knölker Iron-Mediated Synthesis of this compound
This was the first reported total synthesis of this compound, achieving a 23% overall yield in 5 steps.[5]
Detailed Protocol:
The synthesis commences with the reaction of 3-methoxy-N-methylaniline with tricarbonyl-(3-methoxy-cyclohexadienyl)iron tetrafluoroborate. The resulting complex undergoes oxidative cyclization using manganese dioxide to form the carbazole framework. Subsequent demetallation and O-methylation afford this compound. The detailed experimental procedures are described in the 1997 publication by Knölker and Schlechtingen.[5]
Mandatory Visualizations
Experimental Workflow: Okano's Gram-Scale Synthesis of this compound
Caption: Okano's gram-scale synthesis of this compound.
Signaling Pathway: 5-Lipoxygenase Pathway Inhibition
Carbazomycins B and C, structurally related to this compound, are known inhibitors of 5-lipoxygenase (5-LOX). This enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators.
Caption: Inhibition of the 5-Lipoxygenase pathway by carbazomycins.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gram-Scale Total Synthesis of Carbazomycins A-D through Late-Stage Regioselective Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. First total synthesis of carbazomycin C and D [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Profiles of Plant-Derived vs. Microbial Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Carbazole alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their wide-ranging biological activities. Found in both the plant kingdom and microbial sources, these molecules present a rich scaffold for drug discovery and development. This guide provides an objective comparison of the biological profiles of carbazoles derived from these two distinct origins, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
At a Glance: Key Differences and Similarities
| Feature | Plant-Derived Carbazoles | Microbial Carbazoles |
| Primary Sources | Predominantly from the Rutaceae family (e.g., Murraya, Clausena, Glycosmis species)[1] | Primarily produced by Actinomycetes (e.g., Streptomyces species)[2] |
| Biosynthesis | Originate from the shikimate pathway, with 3-methylcarbazole as a common precursor[3] | Derived from tryptophan, pyruvate, and acetate molecules[2] |
| Structural Diversity | Often feature prenyl, geranyl, and other complex substitutions on the carbazole core. | Frequently possess quinone moieties and unique alkyl side chains. |
| Prominent Examples | Mahanine, Murrayanine, Girinimbine | Carbazomycins, Staurosporine, Carquinostatin |
| Key Biological Activities | Anticancer, Antimicrobial, Antioxidant, Neuroprotective | Potent Anticancer (often via protein kinase inhibition), Antimicrobial, Neuroprotective |
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the biological activities of representative plant-derived and microbial carbazoles.
Table 1: Anticancer Activity (IC50 values)
| Compound | Origin | Cancer Cell Line | IC50 (µM) | Reference |
| Mahanine | Plant (Murraya koenigii) | Human glioma (HS 683) | 7.5 | |
| Pancreatic cancer (Capan-2, SW119) | 3.5 | |||
| Girinimbine | Plant (Murraya koenigii) | Colon cancer (HT-29) | 10.2 | |
| Carbazomycin A | Microbial (Streptomyces sp.) | Breast cancer (MCF-7) | 102.6 (26.2 µg/mL) | [2] |
| Nasopharyngeal cancer (KB) | 117.9 (30.1 µg/mL) | [2] | ||
| Lung cancer (NCI-H187) | 72.1 (18.4 µg/mL) | [2] | ||
| Staurosporine | Microbial (Streptomyces staurosporeus) | Gastric cancer (MGC803) | 0.049 (23 ng/mL at 48h) | |
| Gastric cancer (SGC7901) | 0.079 (37 ng/mL at 48h) |
Table 2: Antimicrobial Activity (MIC values)
| Compound | Origin | Microorganism | MIC (µg/mL) | Reference |
| Mahanine | Plant (Murraya koenigii) | Staphylococcus aureus | 25 | [1] |
| Pseudomonas aeruginosa | 100 | [1] | ||
| Murrayanine | Plant (Murraya koenigii) | Bacillus subtilis | 8 | |
| Carbazomycin A | Microbial (Streptomyces sp.) | Staphylococcus aureus | 12.5 | [2] |
| Trichophyton asteroides | 12.5 | [2] | ||
| Pyricularia oryzae | 25 | [2] | ||
| Carbazomycin B | Microbial (Streptomyces sp.) | Pyricularia oryzae | 3.13 |
Table 3: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Origin | IC50 (µM) | Reference |
| Mahanine | Plant (Murraya koenigii) | 18.5 | |
| Girinimbine | Plant (Murraya koenigii) | 45.2 | |
| Carquinostatin A | Microbial (Streptomyces sp.) | Noted for antioxidant properties, specific IC50 data is limited. |
Table 4: Neuroprotective Activity
| Compound | Origin | Assay | EC50/IC50 (µM) | Reference |
| Clausenalansine A | Plant (Clausena lansium) | Neuroprotection against 6-OHDA induced cell death in SH-SY5Y cells | 0.36 | [4] |
| P7C3 | Synthetic (Plant-inspired) | Protection of dopaminergic neurons from MPP+ toxicity | ~1 | |
| Carquinostatin B | Microbial (Streptomyces exfoliatus) | Protection of neuronal cells from L-glutamate toxicity | Potent neuroprotective substance, specific EC50 data is limited. | [5] |
Signaling Pathways and Mechanisms of Action
Plant-Derived Carbazoles: The Case of Mahanine
Mahanine, a prominent carbazole from the plant Murraya koenigii, exhibits potent anticancer activity primarily through the induction of apoptosis. Its mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carquinostatin B, a new neuronal cell-protecting substance produced by Streptomyces exfoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of antibacterial spectra for Carbazomycin A, B, C, and D.
A detailed comparative analysis of the antibacterial spectra of Carbazomycin A, B, C, and D reveals nuanced differences in their activity against various bacterial strains. This guide synthesizes available quantitative data, outlines the experimental methodologies used for their determination, and provides a visual representation of the experimental workflow.
Data Presentation: Antibacterial Spectra
The antibacterial activities of Carbazomycin A, B, C, and D have been evaluated against a range of bacteria, with the Minimum Inhibitory Concentration (MIC) serving as the primary metric for comparison. The data, compiled from foundational and subsequent studies, are summarized in the table below.
| Bacterial Strain | Carbazomycin A (MIC, µg/mL) | Carbazomycin B (MIC, µg/mL) | Carbazomycin C (MIC, µg/mL) | Carbazomycin D (MIC, µg/mL) |
| Xanthomonas oryzae pv. oryzae | - | 8[1] | - | - |
| Gram-positive bacteria | Weak activity | Weak activity | Reported | Reported |
| Gram-negative bacteria | Weak activity | Weak activity | Reported | Reported |
| Yeast | Weak activity | Weak activity | - | - |
Note: "Weak activity" indicates that the compounds showed some inhibitory effect, but specific MIC values were not provided in the initial reports. "Reported" signifies that the antimicrobial activity was investigated, but the quantitative data is not detailed in the available literature. A hyphen (-) indicates no data available.
Experimental Protocols
The determination of the antibacterial spectra of Carbazomycins has primarily relied on standard microbiological techniques, including broth dilution and agar dilution methods to determine the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC):
A standardized broth microdilution or agar dilution method is generally employed to determine the MIC of the Carbazomycin compounds against various bacterial strains. A typical protocol involves the following steps:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on a suitable non-selective solid or liquid medium. The turbidity of the bacterial suspension is then adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The final inoculum density for broth microdilution is typically 5 x 10⁵ CFU/mL, and for agar dilution, it is 1 x 10⁴ CFU/spot.
-
Preparation of Carbazomycin Solutions: Stock solutions of Carbazomycin A, B, C, and D are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) or incorporated into a solid agar medium (e.g., Mueller-Hinton Agar) to achieve a range of final concentrations.
-
Inoculation and Incubation:
-
Broth Dilution: The prepared bacterial inoculum is added to microtiter plate wells containing the serially diluted Carbazomycin compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Agar Dilution: The surface of the agar plates containing the different concentrations of Carbazomycins is inoculated with the standardized bacterial suspension. The plates are then incubated under suitable conditions.
-
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism. For broth dilution, this is observed as the absence of turbidity in the well. For agar dilution, it is the lowest concentration that prevents the formation of colonies.
Mechanism of Action: A Glimpse into Carbazomycin B
While the precise signaling pathways for all Carbazomycins are not fully elucidated, studies on Carbazomycin B's effect on Xanthomonas oryzae pv. oryzae indicate a multi-faceted mechanism of action. It has been shown to hamper the formation of the bacterial cell membrane and reduce the activity of malate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle. This disruption of cellular respiration and membrane integrity likely contributes to its antibacterial effect.
Below is a diagram illustrating the proposed mechanism of action for Carbazomycin B.
Caption: Proposed mechanism of action of Carbazomycin B against X. oryzae pv. oryzae.
Experimental Workflow
The general workflow for assessing the antibacterial spectrum of the Carbazomycin compounds is depicted in the following diagram.
Caption: General experimental workflow for determining the antibacterial spectra of Carbazomycins.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro MIC break point for appropriate clinical use of antibiotic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Independent Synthesis Confirms the Structure of Carbazomycin D: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a natural product's structure is a critical step in its journey toward therapeutic application. This guide provides a comparative analysis of two independent total syntheses of Carbazomycin D, a carbazole alkaloid with potential biological activity. By examining the distinct synthetic strategies, experimental protocols, and resulting analytical data, we demonstrate how independent synthesis serves as the gold standard for structural verification.
This compound, first isolated from Streptoverticillium ehimense, is a member of the carbazomycin family of antibiotics.[1][2] Its structure was initially proposed as 3,4,6-trimethoxy-1,2-dimethylcarbazole based on spectroscopic analysis.[2] However, to definitively confirm this proposed structure, independent total synthesis is required. This guide compares two distinct and successful total syntheses of this compound, providing the experimental evidence that validates its molecular architecture.
Comparative Analysis of Synthetic Strategies
Two primary synthetic routes have been successfully employed to construct the this compound framework: an iron-mediated approach and a more recent aryne-mediated strategy. Each presents unique advantages in terms of efficiency and scalability.
| Parameter | Iron-Mediated Synthesis (Knölker, 1997) | Aryne-Mediated Synthesis (Feng et al., 2024) |
| Key Strategy | Iron-mediated construction of the carbazole framework.[1] | Aryne-mediated carbazole formation.[3][4] |
| Starting Materials | 1,3-dimethoxybenzene and corresponding arylamines.[1] | Symmetrical 5-chloro-1,2,3-trimethoxybenzene.[3][4] |
| Overall Yield | 23% over 5 steps.[1] | 44% over 6 steps for Carbazomycin A (precursor).[3][4] |
| Scalability | Not explicitly mentioned. | Gram-scale synthesis demonstrated.[3][4] |
| Key Intermediates | Tricarbonyliron-complexed 4b,8a-dihydrocarbazol-3-ones.[1] | Multiply substituted trimethoxycarbazole.[3][4] |
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the two independent syntheses of this compound.
References
- 1. First total synthesis of carbazomycin C and D [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Potential Synergistic Effects of Carbazomycin D with Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Carbazomycin D, a member of the carbazole class of alkaloids, has demonstrated antimicrobial properties.[1][2] While its efficacy as a standalone agent is of interest, the potential for synergistic interactions with other antimicrobial drugs presents a compelling avenue for research, particularly in the context of combating antimicrobial resistance. Synergistic relationships can lead to enhanced efficacy, reduced dosage requirements, and a lower propensity for the development of resistance.
This guide outlines the theoretical basis for potential synergies with this compound, provides standardized experimental protocols for their evaluation, and presents hypothetical data in a comparative format.
Theoretical Basis for Synergy: Potential Mechanisms of Action
Carbazole alkaloids exert their antimicrobial effects through various mechanisms, which could complement the actions of other drug classes, leading to synergy.[3][4][5] Potential mechanisms for carbazoles that could underpin synergistic interactions include:
-
Inhibition of DNA Gyrase: Some carbazole compounds are known to interact with bacterial DNA gyrase, an essential enzyme for DNA replication.[3] Combining a carbazole alkaloid with an antibiotic that targets a different critical pathway, such as cell wall synthesis (e.g., β-lactams) or protein synthesis (e.g., aminoglycosides), could result in a potent synergistic effect.
-
Disruption of Biofilm Formation: Certain carbazole derivatives have been shown to interfere with quorum sensing pathways, which are crucial for the formation and maintenance of bacterial biofilms.[3] Co-administration with antibiotics that have poor efficacy against biofilm-encased bacteria could render the pathogens more susceptible.
-
Membrane Permeabilization: Some studies suggest that carbazoles may increase the permeability of microbial cell membranes.[3] This action could facilitate the entry of other antimicrobial agents that might otherwise be actively effluxed or have poor penetration, thus enhancing their efficacy.
-
Inhibition of Fungal Plasma Membrane H⁺-ATPase: In fungi, N-substituted carbazole derivatives can inhibit plasma membrane H⁺-ATPase, leading to cell death.[3] This mechanism could be synergistic with antifungal agents that target ergosterol biosynthesis or cell wall integrity.
Data Presentation: Illustrative Synergistic Activity
The following tables represent hypothetical data from checkerboard and time-kill assays to illustrate how the synergistic effects of this compound with a hypothetical partner agent (Agent X) could be presented.
Table 1: Hypothetical Checkerboard Assay Results for this compound and Agent X against Staphylococcus aureus
| This compound (µg/mL) | Agent X (µg/mL) | Growth (OD600) | FIC Index | Interpretation |
| MIC Alone | ||||
| 16 | 0 | 0.05 | - | - |
| 0 | 32 | 0.05 | - | - |
| Combination | ||||
| 8 | 4 | 0.5 | 1.125 | Indifference |
| 4 | 8 | 0.1 | 0.5 | Synergy |
| 2 | 16 | 0.05 | 0.625 | Additive |
| 1 | 8 | 0.4 | - | - |
*Fractional Inhibitory Concentration (FIC) Index is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy: FIC ≤ 0.5; Additivity: 0.5 < FIC ≤ 1; Indifference: 1 < FIC ≤ 4; Antagonism: FIC > 4.[6][7][8]
Table 2: Hypothetical Time-Kill Assay Results for this compound and Agent X against Staphylococcus aureus
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 6h | Log10 CFU/mL at 12h | Log10 CFU/mL at 24h | Interpretation |
| Growth Control | 6.0 | 8.5 | 9.2 | 9.5 | - |
| This compound (1/2 MIC) | 6.0 | 5.8 | 6.5 | 7.8 | Bacteriostatic |
| Agent X (1/4 MIC) | 6.0 | 6.2 | 7.0 | 8.1 | Minimal Effect |
| Combination | 6.0 | 4.5 | 3.2 | <2.0 | Synergistic & Bactericidal |
*Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL relative to the starting inoculum.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial synergy.
1. Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index.[6][7][11]
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), this compound, partner antimicrobial agent, bacterial inoculum standardized to 0.5 McFarland.
-
Procedure:
-
Prepare stock solutions of each antimicrobial agent.
-
In a 96-well plate, create a two-dimensional array of serial dilutions of both agents. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis.
-
The final well volume should contain a range of concentrations of both drugs, as well as wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FIC index for each combination.
-
2. Time-Kill Kinetic Assay
This assay provides a dynamic picture of the antimicrobial interaction over time.[9][12][13][14]
-
Materials: Culture flasks, CAMHB, this compound, partner antimicrobial agent, standardized bacterial inoculum, agar plates for colony counting.
-
Procedure:
-
Prepare flasks containing CAMHB with the antimicrobial agents alone and in combination at relevant concentrations (e.g., 1/2 MIC, 1x MIC).
-
Inoculate the flasks with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a growth control flask without any antimicrobial agent.
-
Incubate all flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 12, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar to determine the viable colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL versus time for each treatment condition.
-
Mandatory Visualizations
Caption: Workflow for assessing antimicrobial synergy.
Caption: Potential synergistic mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids. | Semantic Scholar [semanticscholar.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Carbazomycin D
Disclaimer: This document provides guidance on the safe handling of Carbazomycin D based on general laboratory safety principles and data from related compounds. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to treat this compound as potentially hazardous. All laboratory personnel must be trained in chemical safety and follow their institution's established protocols.
I. Essential Safety Information
Given the absence of specific toxicity data for this compound, a cautious approach is mandatory. Researchers should operate under the assumption that the compound may be toxic.[1][2][3] Standard laboratory safety protocols for handling chemicals of unknown toxicity should be strictly followed.[1][2][3]
A. Personal Protective Equipment (PPE)
The primary goal is to prevent skin and eye contact, as well as inhalation.[2] The following PPE is required when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[4]
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact.[4] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.
-
Body Protection: A laboratory coat must be worn at all times.[4]
-
Respiratory Protection: While the Safety Data Sheet for the related compound Carbazomycin A does not specify the need for respiratory equipment, it is prudent to handle this compound in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a fume hood should be used.[3][4]
B. Engineering Controls
-
Ventilation: All work with this compound should be performed in a well-ventilated laboratory.
-
Fume Hood: A certified chemical fume hood is essential when weighing the solid compound, preparing stock solutions, or performing any operation that could generate dust or aerosols.[3][4]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.[1]
II. Quantitative Data Summary
No specific quantitative data for this compound is available. The following table summarizes data for the related compound, Carbazomycin A, for reference. It is imperative to note that this data may not be representative of this compound.
| Property | Carbazomycin A Data | Citation |
| Acute Toxicity (Oral) | LD50 > 400 mg/kg (mouse) | [5] |
| Primary Irritant Effect | No irritant effect on skin or eyes | [5] |
| Sensitization | No sensitizing effects known | [5] |
| GHS Classification | Not classified according to the Globally Harmonized System | [5] |
III. Operational Plan: Step-by-Step Guidance
A. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.
-
Storage: Store the container in a cool, dark, and dry place, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked.
B. Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly.
-
Work Area: Conduct all weighing and solution preparation inside a chemical fume hood to minimize inhalation exposure.[3][4]
-
Weighing: Use a dedicated, clean spatula and weighing paper. Handle the solid carefully to avoid generating dust.
-
Dissolving: Add the solvent to the solid slowly and carefully.
-
Cleaning: Clean the spatula and work surface thoroughly after use. Dispose of any contaminated materials as hazardous waste.
C. Experimental Use
-
Containment: When using solutions of this compound, take precautions to avoid spills and aerosol formation.
-
Transportation: When moving solutions, use secondary containment to prevent spills.[2]
-
Incubation: If experiments require incubation, ensure that containers are securely sealed.
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[6]
A. Waste Segregation
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any other disposable labware. Collect in a designated, labeled hazardous waste bag.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[7]
-
Sharps Waste: Needles and other contaminated sharps should be disposed of in a designated sharps container.
B. Container Management
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[6]
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal Request: Follow your institution's procedures for requesting hazardous waste pickup.
C. Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Notification: Inform your laboratory supervisor and institutional environmental health and safety (EHS) office immediately.
-
Cleanup: For minor spills, trained personnel wearing appropriate PPE may clean it up using a chemical spill kit. All cleanup materials must be disposed of as hazardous waste.[8]
V. Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
